TOP5668
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H29Cl2N5O5 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
N-tert-butyl-8-(4-carbamoyl-6-methoxy-2-pyridinyl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[3,4-d]pyrazole-3-carboxamide |
InChI |
InChI=1S/C30H29Cl2N5O5/c1-30(2,3)36(4)29(39)26-21-14-42-24-13-23(40-5)19(22-7-15(28(33)38)8-25(34-22)41-6)12-20(24)27(21)37(35-26)18-10-16(31)9-17(32)11-18/h7-13H,14H2,1-6H3,(H2,33,38) |
InChI Key |
KHFDMQLZAPGVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=NC(=CC(=C4)C(=O)N)OC)OC)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
TOP5668: A Technical Guide to a Novel Oral FSHR Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TOP5668, a small molecule being investigated for its potential in reproductive medicine. It details the compound's mechanism of action, presents key preclinical data, and outlines the experimental protocols used for its characterization.
Introduction
This compound is an orally active, small molecule that functions as a highly selective, allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][3][4][5] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH), this compound offers a more convenient treatment modality for female infertility, including applications in ovulation induction and controlled ovarian stimulation for in-vitro fertilization (IVF).[2][4][6][7] Its unique mechanism of action and selective activity distinguish it from both the endogenous ligand and other synthetic modulators.[2][3][4]
Mechanism of Action
The Follicle-Stimulating Hormone Receptor is a G-protein coupled receptor (GPCR) crucial for reproduction.[8][9] The endogenous ligand, FSH, binds to the large extracellular domain of the receptor. In contrast, this compound is an allosteric agonist, meaning it binds to a distinct site located within the transmembrane domain of the FSHR.[5][6]
Upon binding, this compound stabilizes an active conformation of the receptor, initiating intracellular signaling. The primary pathway activated by the FSHR is the Gαs-adenylyl cyclase cascade, which leads to an increase in intracellular cyclic AMP (cAMP).[2][4][8][9] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the CREB transcription factor, to promote the expression of genes essential for follicular development (folliculogenesis) and steroidogenesis, such as estradiol (B170435) production in granulosa cells.[2][4][10]
Unlike the related compound TOP5300, which exhibits mixed agonism at both the FSHR and the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR), this compound demonstrates sole and selective agonist activity at the FSHR.[2][3][4][5]
Preclinical Efficacy and Potency
This compound has been evaluated in several preclinical models to determine its biological activity and potency. The compound consistently mimics the activity of rec-hFSH, leading to folliculogenesis and superovulation in rodent models.[2][3][4]
Quantitative analysis in cell-based assays demonstrates this compound's potent and selective agonism. Key findings are summarized below.
| Cell Type | Species | Assay Endpoint | This compound EC₅₀ | Comparator (TOP5300) EC₅₀ | Notes |
| Human Granulosa-Lutein Cells | Human | 17β-Estradiol Production | 15 nM[10] | 474 nM[10] | This compound is ~30-fold more potent than TOP5300.[10] |
| Rat Granulosa Cells | Rat | Estradiol Production | - | - | This compound was 5-fold more potent than TOP5300.[10] |
| CHO-FSHR | Hamster | cAMP Production | - | - | Exhibited sole FSHR agonist activity.[2][3][4] |
| CHO-LH/CGR | Hamster | cAMP Production | No Activity | Active | Confirms selectivity for FSHR over LH/CGR.[2][3][4] |
| CHO-TSHR | Hamster | cAMP Production | No Activity | No Activity | Confirms selectivity over TSHR.[2][3][4] |
Table 1: Summary of In Vitro Quantitative Data for this compound.
In pooled human granulosa cells, this compound was found to be 10-fold more potent than its counterpart, TOP5300.[4][11][12] Furthermore, both this compound and TOP5300 achieved a substantially greater maximal estradiol response compared to rec-hFSH.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
This assay is designed to assess the specific activity and selectivity of compounds on gonadotropin receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express either the human FSH receptor (CHO-FSHR), LH/CG receptor (CHO-LH/CGR), or Thyroid Stimulating Hormone receptor (CHO-TSHR) are used.[2][4]
-
Protocol:
-
Cells are seeded into multi-well plates and cultured to sub-confluence.
-
The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with a dilution series of this compound or control compounds. To assess allosteric agonism, compounds are often tested in the presence of a low, fixed concentration (e.g., EC₂₀) of the respective recombinant hormone (rec-hFSH, hCG, or TSH).[2]
-
Following an incubation period, cells are lysed.
-
The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data are normalized and fitted to a four-parameter logistic equation to determine EC₅₀ values.
-
This protocol provides a translational assessment of a compound's ability to stimulate steroidogenesis in a disease-relevant cell type.
-
Cell Source: Human granulosa-lutein cells are obtained from follicular aspirates of consenting patients undergoing IVF cycles.[2][8][10]
-
Protocol:
-
Follicular aspirates are processed to isolate granulosa cells. To ensure sufficient cell numbers, cells from multiple patients may be pooled.[2][10]
-
Cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2][3][8]
-
After the recovery period, cells are challenged with a concentration gradient of this compound, rec-hFSH (as a positive control), or vehicle.
-
The cells are incubated for a defined period (e.g., 48-72 hours) to allow for steroid production.
-
The culture supernatant is collected, and the concentration of 17β-estradiol is measured using a validated immunoassay (e.g., ELISA or RIA).
-
Results are plotted as estradiol concentration versus compound concentration to determine potency (EC₅₀) and maximal efficacy (Eₘₐₓ).
-
This animal model is used to confirm that in vitro activity translates to a physiological response.
-
Model: Immature female rats (e.g., 21-25 days old) are used as they have not yet begun their natural estrous cycles, providing a low-gonadotropin environment.
-
Protocol:
-
Animals are administered this compound orally once daily for several consecutive days.
-
Control groups receive vehicle or a daily injection of rec-hFSH.
-
At the end of the treatment period, animals are euthanized.
-
Ovaries are collected, weighed, and processed for histological analysis to assess follicular development (e.g., counting follicles at different stages of maturation).
-
In some studies, superovulation is induced by administering hCG prior to study termination, and the number of ovulated oocytes is quantified.[2][3][4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. femtechinsider.com [femtechinsider.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism | Semantic Scholar [semanticscholar.org]
- 12. ogsos.com [ogsos.com]
The Role of TOP5668 in Follicular Genesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folliculogenesis, a cornerstone of female reproductive health, is intricately governed by the follicle-stimulating hormone (FSH). Conventional infertility treatments have predominantly relied on injectable recombinant FSH (rec-hFSH) to stimulate follicular development. This whitepaper delves into the molecular characteristics and biological functions of TOP5668, a novel, orally active, small-molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR). By mimicking the biological activity of endogenous FSH, this compound presents a promising alternative for controlled ovarian stimulation. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a highly selective, orally bioavailable small molecule that functions as an allosteric agonist of the FSH receptor.[1][2] Unlike the native ligand, FSH, which binds to the extracellular domain of the receptor, allosteric modulators bind to a different site on the receptor, inducing a conformational change that triggers downstream signaling.[3][4] Preclinical studies have demonstrated that this compound effectively mimics the biological effects of rec-hFSH, stimulating follicular development and estradiol (B170435) production, key processes in follicular genesis.[1][2][5] Its oral route of administration offers a significant advantage in patient convenience over traditional injectable gonadotropins.[1][6]
Quantitative Efficacy of this compound
The biological activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
Table 1: In Vitro Activity of this compound in FSHR-Expressing Cells
| Cell Type | Assay | Parameter | Value | Reference |
| CHO-hFSHR | cAMP Production | EC50 | Not explicitly stated, but shown to be a full agonist | [2] |
| Rat Granulosa Cells | Estradiol Production | - | Stimulated concentration-dependent increases | [1][2] |
| Human Granulosa-Lutein Cells | Estradiol Production | Potency vs. TOP5300 | 10-fold more potent | [1][2] |
| Human Granulosa-Lutein Cells | Estradiol Production | EC50 | 15 nM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | Efficacy Comparison | Reference |
| Immature Rat | Follicular Development | Same efficacy as rec-hFSH | [1][2][5] |
| Rat and Mice | Folliculogenesis and Superovulation | Led to both effects | [1][2][5] |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR).[1][7] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB. This signaling cascade ultimately results in the increased expression of genes involved in steroidogenesis, such as aromatase, leading to the production of estradiol from androgens within the granulosa cells.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro FSHR Activation Assay in CHO Cells
This protocol describes the measurement of cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor (hFSHR).
Materials:
-
CHO cells stably transfected with hFSHR (CHO-hFSHR)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Recombinant human FSH (rec-hFSH) as a positive control
-
cAMP assay kit (e.g., AlphaScreen or FRET-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture CHO-hFSHR cells in DMEM/F12 with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 3-4 days when they reach 70-80% confluency.
-
Cell Seeding: Harvest cells using a non-enzymatic cell dissociation solution. Centrifuge and resuspend in assay buffer to the desired concentration. Seed the cells into a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and rec-hFSH in the assay buffer.
-
Cell Stimulation: Add the diluted compounds to the wells containing the cells. Incubate for the recommended time at room temperature or 37°C as per the assay kit instructions.
-
cAMP Measurement: Following stimulation, lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and rec-hFSH. Fit the data to a sigmoidal dose-response curve to determine the EC50.
Estradiol Production Assay in Cultured Rat Granulosa Cells
This protocol outlines the procedure for measuring estradiol production in primary rat granulosa cells treated with this compound.
Materials:
-
Immature female rats (e.g., 21-25 days old)
-
Diethylstilbestrol (DES)
-
Culture medium (e.g., DMEM/F12) with supplements (e.g., insulin, transferrin, selenium)
-
This compound
-
rec-hFSH
-
Estradiol ELISA kit
-
48-well culture plates
Procedure:
-
Animal Priming: Implant immature female rats with DES pellets to stimulate follicular development.
-
Granulosa Cell Isolation: After 4-5 days, euthanize the rats and dissect the ovaries. Puncture the antral follicles with a fine needle to release the granulosa cells into the culture medium.
-
Cell Culture: Wash the cells and determine cell viability and number. Seed the granulosa cells into 48-well plates and culture overnight.
-
Cell Treatment: Replace the medium with fresh medium containing a saturating concentration of androstenedione and varying concentrations of this compound or rec-hFSH.
-
Supernatant Collection: Incubate the cells for 48-72 hours. Collect the culture supernatant for estradiol measurement.
-
Estradiol Measurement: Quantify the concentration of estradiol in the supernatant using a competitive ELISA kit following the manufacturer's instructions.
-
Data Analysis: Plot the estradiol concentration against the log concentration of the test compounds to determine the dose-response relationship.
Estradiol Production in Human Granulosa-Lutein Cells
This protocol details the methodology for assessing the effect of this compound on estradiol production in human granulosa-lutein cells obtained from IVF patients.
Materials:
-
Follicular fluid from patients undergoing oocyte retrieval for IVF
-
Ficoll-Paque or similar density gradient medium
-
Culture medium (e.g., McCoy's 5A) with supplements
-
This compound
-
rec-hFSH
-
Androstenedione
-
Estradiol ELISA kit
-
Culture plates
Procedure:
-
Cell Isolation: Pool the follicular fluid from multiple patients. Layer the fluid over a density gradient medium and centrifuge to separate the granulosa cells from red blood cells.
-
Cell Culture: Collect the granulosa cell layer, wash, and culture in a suitable medium. The cells are typically cultured for a period to allow them to recover and regain responsiveness to gonadotropins.
-
Cell Treatment: After the recovery period, treat the cells with androstenedione and different concentrations of this compound or rec-hFSH.
-
Estradiol Measurement: After an incubation period (e.g., 48 hours), collect the culture medium and measure the estradiol concentration using an ELISA kit.
-
Data Analysis: Analyze the dose-dependent effect of this compound on estradiol production.
Experimental Workflow Visualization
The following diagram illustrates the typical preclinical evaluation workflow for a novel FSHR agonist like this compound.
Conclusion
This compound represents a significant advancement in the field of reproductive medicine. As a potent and selective oral FSHR allosteric agonist, it has demonstrated comparable efficacy to recombinant FSH in preclinical models of follicular genesis. The data presented in this technical guide underscore its potential as a more convenient and patient-friendly option for the treatment of infertility. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel compounds targeting the FSH receptor. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. innoprot.com [innoprot.com]
The Effect of TOP5668 on Testosterone Production in Stromal Cells: A Technical Guide
Disclaimer: Extensive literature searches did not yield any specific information on a compound designated "TOP5668" and its effects on testosterone (B1683101) production in stromal cells. Therefore, this document serves as an in-depth technical template. It outlines the methodologies, data presentation, and signaling pathways that would be relevant for investigating a hypothetical compound, herein referred to as "Compound X," with a presumed modulatory effect on testosterone synthesis in this cell type. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Stromal cells within steroidogenic tissues, such as the testes and ovaries, play a crucial role in regulating the synthesis of sex hormones, including testosterone.[1][2] These cells are not only structural components but are also active participants in the intricate signaling networks that govern steroidogenesis.[3][4] Testosterone, the primary male sex hormone, is essential for the development and maintenance of male reproductive tissues and secondary sexual characteristics.[5][6][7] Its production is a multi-step process involving a cascade of enzymatic reactions.[8][9]
The modulation of testosterone production by stromal cells presents a therapeutic target for a range of conditions, from hormonal deficiencies to certain types of cancer. This document will explore the hypothetical effects of "Compound X" on testosterone production in stromal cells, detailing the experimental protocols to elucidate its mechanism of action and presenting a framework for data analysis and visualization.
Hypothetical Mechanism of Action of Compound X
It is hypothesized that Compound X modulates testosterone production in stromal cells by interacting with key signaling pathways. Two plausible, non-mutually exclusive mechanisms are proposed:
-
Modulation of the Androgen Receptor (AR) Signaling Cascade: Compound X may act as an agonist or antagonist of the androgen receptor, influencing the expression of genes involved in testosterone synthesis. Androgen receptor activation can trigger non-genomic signaling cascades, such as the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which has been shown to occur in prostate stromal cells.[10]
-
Interaction with Steroidogenic Enzymes: Compound X could directly or indirectly affect the activity of enzymes critical for the conversion of cholesterol to testosterone, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][11]
The following sections will outline the experimental approaches to investigate these hypotheses.
Experimental Protocols
Stromal Cell Culture
-
Cell Line: Primary human prostatic stromal cells (HCPSCs) or a relevant immortalized stromal cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
-
Experimental Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 6-well for protein/RNA extraction, 96-well for testosterone assays) at a density of 1 x 10^5 cells/mL and allowed to adhere for 24 hours before treatment.
In Vitro Treatment with Compound X
-
Preparation of Compound X: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the culture medium. The final solvent concentration should be kept constant across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
-
Treatment Conditions: Cells are washed with phosphate-buffered saline (PBS) and then incubated with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 24, 48, 72 hours).
Measurement of Testosterone Production
Testosterone levels in the cell culture supernatant can be quantified using the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect cell culture supernatant at the end of the treatment period.
-
Use a commercial Testosterone ELISA kit following the manufacturer's instructions.[12][13]
-
Briefly, standards and samples are added to a microplate pre-coated with an anti-testosterone antibody.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated testosterone is added, initiating a competitive binding reaction.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.
-
The concentration of testosterone is inversely proportional to the color intensity and is calculated based on a standard curve.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Collect cell culture supernatant.
-
Perform a liquid-liquid extraction to isolate steroids.[14]
-
Analyze the extracted samples using an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.[14][15]
-
Testosterone is identified and quantified based on its specific retention time and mass-to-charge ratio transitions.[14] This method offers higher specificity and sensitivity compared to ELISA.
-
Analysis of Signaling Pathways
-
Western Blotting for Protein Expression:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, AR, 3β-HSD, 17β-HSD) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (e.g., AR, EGFR, HSD3B1, HSD17B3) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of Compound X on Testosterone Production in Stromal Cells
| Treatment Group | Concentration (nM) | Testosterone (ng/mL) ± SD | % Change from Control |
| Vehicle Control | 0 | 1.5 ± 0.2 | 0 |
| Compound X | 0.1 | 1.8 ± 0.3 | +20 |
| Compound X | 1 | 2.5 ± 0.4 | +67 |
| Compound X | 10 | 4.2 ± 0.5 | +180 |
| Compound X | 100 | 4.5 ± 0.6 | +200 |
Table 2: Effect of Compound X on the Expression of Key Genes in Testosterone Synthesis
| Treatment Group | Concentration (nM) | Relative AR mRNA Expression (Fold Change) | Relative HSD17B3 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Compound X | 10 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of Compound X.
Caption: Experimental workflow for investigating Compound X.
Caption: Logical flow for compound screening.
Conclusion
This technical guide provides a comprehensive framework for the investigation of a novel compound, such as the hypothetical "Compound X," on testosterone production in stromal cells. By employing the detailed experimental protocols, adhering to the structured data presentation, and utilizing the visualized workflows and pathways, researchers can systematically elucidate the compound's mechanism of action. While no public data exists for "this compound," this template serves as a robust starting point for any scientific inquiry into the modulation of stromal cell steroidogenesis. Future studies would involve in vivo models to validate the in vitro findings and assess the therapeutic potential of promising compounds.
References
- 1. The Role of Androgen Hormones in Early Follicular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of progesterone, androgens, and estrogens by granulosa cells, thecal tissue, and stromal tissue from human ovaries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stromal androgen and hedgehog signaling regulates stem cell niches in pubertal prostate development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. news-medical.net [news-medical.net]
- 7. Physiology, Testosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Testosterone [med.uc.edu]
- 9. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone metabolism in primary cultures of epithelial cells and stroma from benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. linear.es [linear.es]
- 13. monobind.com [monobind.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. academic.oup.com [academic.oup.com]
The Oral Frontier: A Technical Guide to Investigating the Activity of FSHR Allosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for orally active, small molecule agonists of the Follicle-Stimulating Hormone Receptor (FSHR) represents a paradigm shift in reproductive medicine. Moving beyond the era of injectable gonadotropins, these allosteric modulators promise enhanced patient convenience and potentially more controlled and individualized ovarian stimulation protocols. This technical guide provides an in-depth overview of the core methodologies and data interpretation necessary for the preclinical investigation of these novel compounds, with a focus on assessing their oral activity and efficacy.
Core Concepts: FSHR Signaling and Allosteric Modulation
The FSHR, a member of the G protein-coupled receptor (GPCR) superfamily, is pivotal in regulating gametogenesis.[1] Its activation by the endogenous ligand, Follicle-Stimulating Hormone (FSH), primarily triggers the Gαs protein-mediated signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase.[2] This, in turn, activates Protein Kinase A (PKA) and downstream effectors like the cAMP response element-binding protein (CREB).[3] The FSHR can also signal through other pathways, including those involving Gαq, Gαi, and β-arrestins, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) MAP kinase pathway.[2][3]
Allosteric agonists bind to a site on the receptor distinct from the orthosteric site where FSH binds.[4][5] This interaction induces a conformational change that activates the receptor, mimicking the effect of the natural ligand.[4] Some allosteric modulators may act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, while others are full agonists in their own right.[6][7][8]
Below is a diagram illustrating the primary FSHR signaling pathways.
Experimental Investigation of Oral Activity: A Step-by-Step Workflow
The preclinical assessment of an orally active FSHR allosteric agonist involves a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy and pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of TOP5668 on Estradiol (B170435) Production in Granulosa Cells
This technical guide provides a comprehensive overview of the small molecule this compound and its significant impact on estradiol production within ovarian granulosa cells. This compound has been identified as a potent and highly selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), presenting a promising alternative to traditional recombinant gonadotropin therapies for infertility.
Core Mechanism of Action: FSHR Agonism
This compound functions as an orally active, small molecule allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding event mimics the biological activity of FSH, initiating the downstream signaling cascade responsible for follicular development and steroidogenesis.[1]
Granulosa cells are the primary site of estrogen synthesis within the ovarian follicle.[3][4] The production of 17β-estradiol is a critical process for follicular growth, maturation, and the regulation of the menstrual cycle.[4][5] This synthesis is critically dependent on the activation of the FSHR.
The canonical signaling pathway initiated by FSHR activation in granulosa cells proceeds as follows:
-
Receptor Activation: Binding of an agonist (FSH or this compound) to the FSHR, a G protein-coupled receptor (GPCR), induces a conformational change.
-
G Protein Activation: The activated receptor stimulates the Gαs subunit of its associated G protein.
-
cAMP Production: Gαs activates adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Gene Transcription: PKA phosphorylates and activates various transcription factors, including CREB (cAMP response element-binding protein).
-
Aromatase Expression: These transcription factors drive the expression of key genes involved in steroidogenesis, most notably CYP19A1, the gene encoding the enzyme aromatase.[3][6]
-
Estradiol Synthesis: Aromatase catalyzes the conversion of androgens (androstenedione and testosterone), supplied by the neighboring theca cells, into estrogens (estrone and estradiol).[3]
This cascade demonstrates that by activating the FSHR, this compound directly stimulates the cellular machinery responsible for estradiol production.
Quantitative Data on Estradiol Production
In vitro studies have consistently demonstrated the efficacy of this compound in stimulating estradiol production. The compound has been evaluated in both rat and human granulosa cell cultures, showing a robust, concentration-dependent effect.
| Cell Type | Compound | Observation | Potency/Efficacy Metric | Reference |
| Cultured Rat Granulosa Cells | This compound | Stimulated concentration-dependent increases in estradiol production. | - | [1] |
| Pooled Human Granulosa-Lutein Cells | This compound | Exhibited greater potency than a related compound, TOP5300. | 10-fold more potent than TOP5300. | [1] |
| CHO cells (transfected) | This compound | Showed sole agonistic activity at the FSH receptor. | No detectable LH/CGR activity. | [1][2] |
These findings underscore the high potency and specificity of this compound. Its ability to robustly stimulate estradiol production in human granulosa cells, combined with its high selectivity for the FSHR, makes it a strong candidate for clinical development.[1][2]
Experimental Protocols
The following section outlines the methodologies typically employed to assess the impact of this compound on granulosa cell function.
3.1. Granulosa Cell Isolation and Culture
-
Source: Human granulosa-lutein (GL) cells are often obtained from patients undergoing controlled ovarian stimulation for in-vitro fertilization (IVF).[7] Alternatively, primary granulosa cells can be isolated from immature female rats.[1]
-
Isolation: Follicular aspirates are processed to isolate granulosa cells. This may involve density gradient centrifugation or other cell separation techniques.
-
Culture: Cells are plated in 96-well plates or other suitable culture vessels. They are cultured in a specialized medium, such as DMEM-F12, supplemented with serum and antibiotics.
-
Resensitization: A crucial step for human GL cells is a culture period of approximately 7 days. This allows the cells, which have been exposed to high levels of gonadotropins in vivo, to regain their responsiveness to FSH stimulation.[2][7]
3.2. Cell Stimulation and Estradiol Assay
-
Starvation/Preparation: Before stimulation, the growth medium is replaced with a serum-free stimulation medium. This medium is supplemented with an androgen substrate, typically 10⁻⁷ M androstenedione, which is required for aromatase to produce estradiol.[2]
-
Treatment: Cells are treated with a range of concentrations of this compound. Parallel treatments include a vehicle control (e.g., DMSO), a negative control, and a positive control, such as recombinant human FSH (rh-FSH).
-
Incubation: The cells are incubated with the compounds for a defined period, typically 24 to 48 hours, to allow for gene expression, protein synthesis, and steroid production.
-
Supernatant Collection: After incubation, the culture medium (supernatant) is collected.
-
Estradiol Measurement: The concentration of estradiol in the collected supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Conclusion and Future Directions
This compound represents a significant advancement in the field of reproductive pharmacology. As a highly potent and selective oral FSHR allosteric agonist, it effectively stimulates estradiol production in ovarian granulosa cells by activating the canonical cAMP/PKA signaling pathway.[1] The preclinical data strongly support its potential as a more convenient and patient-friendly alternative to injectable FSH for ovulation induction and controlled ovarian stimulation.[1] Further clinical investigation is warranted to fully characterize its safety and efficacy profile in human subjects. The development of such oral agents could revolutionize fertility treatment protocols.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen disorders: Interpreting the abnormal regulation of aromatase in granulosa cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies [mdpi.com]
- 5. Estradiol production of granulosa cells is unaffected by the physiological mix of nonesterified fatty acids in follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granulosa cell genes that regulate ovarian follicle development beyond the antral stage: the role of estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TOP5668: A Highly Selective Allosteric Agonist of the Follicle-Stimulating Hormone Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and mechanism of action of TOP5668, a novel, orally active small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). All data and protocols are derived from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development applications.
Introduction to this compound and FSHR
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2][3] Activation of FSHR by its endogenous ligand, follicle-stimulating hormone (FSH), is essential for follicular development in females and spermatogenesis in males.[2][3] Small molecule allosteric modulators of FSHR, such as this compound, represent a promising therapeutic alternative to injectable gonadotropins for the treatment of infertility.[4][5] Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, offering the potential for improved selectivity and unique pharmacological profiles.[6][7] this compound has been identified as a highly selective allosteric agonist with exclusive activity at the FSHR.[4][5]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for FSHR has been demonstrated through a series of in vitro cell-based assays. Its activity was compared with that of a related compound, TOP5300, which exhibits mixed agonism for both FSHR and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound and TOP5300 in CHO Cells Stably Expressing Glycoprotein Hormone Receptors
| Compound | Receptor | EC50 (M) | % Maximal Response (vs. hFSH) |
| This compound | hFSHR | 2.20 ± 0.19 E-09 | 100.75 ± 0.51 |
| TOP5300 | hFSHR | 9.72 ± 0.74 E-09 | 98.4 ± 0.31 |
| hFSH | hFSHR | 6.42 ± 0.81 E-13 | 100 |
Data from cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells.[4]
Table 2: In Vitro Activity of this compound and TOP5300 in Primary Rat Granulosa and Leydig Cells
| Compound | Assay | EC50 (M) | % Maximal Response |
| This compound | Estradiol (B170435) Production (Granulosa Cells) | 1.75 ± 0.54 E-07 (+EC20 FSH) | 125 ± 12 |
| This compound | Testosterone (B1683101) Production (Leydig Cells) | Very little activity | Not applicable |
| TOP5300 | Estradiol Production (Granulosa Cells) | 8.68 ± 1.26 E-07 | 65 ± 6 |
| TOP5300 | Testosterone Production (Leydig Cells) | 6.52 E-06 | Not specified |
Data from primary cell cultures. The estradiol production assay indicates FSHR activity, while the testosterone production assay in Leydig cells, which primarily express LHCGR, indicates LHCGR activity.[4]
Table 3: Potency of this compound and TOP5300 in Human Granulosa-Lutein Cells
| Compound | Assay | EC50 (nM) |
| This compound | Estradiol Production | 15 |
| TOP5300 | Estradiol Production | 474 |
Data from pooled human granulosa-lutein cells.[4]
The data clearly indicates that while TOP5300 shows activity at both FSHR and LHCGR, this compound's activity is exclusively directed towards FSHR, with no detectable agonism at the LHCGR.[4][5][8]
Signaling Pathway of FSHR Activation by this compound
Upon binding of an agonist, FSHR undergoes a conformational change that activates intracellular signaling cascades.[3] The primary pathway involves the activation of the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] As an allosteric agonist, this compound binds to a site within the transmembrane domain of the FSHR, inducing a conformational change that mimics the action of FSH and initiates this signaling cascade.[4]
Caption: FSHR signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.
In Vitro cAMP Accumulation Assay in CHO Cells
This assay quantifies the ability of a compound to stimulate the production of cAMP in cells engineered to express a specific receptor.
Objective: To determine the EC50 of this compound at the human FSHR, LHCGR, and Thyroid Stimulating Hormone Receptor (TSHR).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human FSHR, LHCGR, or TSHR are cultured to near confluency.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer.
-
Assay Plate Preparation: Varying concentrations of this compound, TOP5300, or the respective endogenous ligands (hFSH, hCG, hTSH) are added to a 384-well plate.
-
Cell Stimulation: The cell suspension, containing a phosphodiesterase inhibitor such as IBMX (400 µM), is added to the assay plate.[4] The plates are incubated at 37°C for 1 hour.[4]
-
cAMP Measurement: Intracellular cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[4] This competitive immunoassay involves a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The fluorescence signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
Caption: Experimental workflow for the in vitro cAMP accumulation assay.
Estradiol Production Assay in Primary Rat Granulosa Cells
This assay measures a key physiological downstream effect of FSHR activation in ovarian cells.
Objective: To assess the functional potency of this compound in a primary cell model.
Methodology:
-
Cell Isolation and Culture: Granulosa cells are isolated from immature female rats treated with diethylstilbestrol (B1670540) (DES). The cells are cultured overnight at 37°C in media containing 5% FBS.[4]
-
Treatment: The culture medium is replaced with serum-free media containing androstenedione (B190577) (100 nM) as a substrate for estradiol synthesis.[4] The cells are then treated with varying concentrations of this compound or rec-hFSH, either alone or in the presence of a low concentration of rec-hFSH (EC20).[4]
-
Incubation: The cells are incubated for 24 hours.[4]
-
Estradiol Measurement: The concentration of 17β-estradiol in the culture supernatant is determined by ELISA.[4]
-
Data Analysis: Dose-response curves are plotted to determine the EC50 of this compound for estradiol production.
Testosterone Production Assay in Primary Rat Leydig Cells
This assay is used to evaluate the activity of compounds at the LHCGR, which is highly expressed in Leydig cells.
Objective: To determine if this compound has any agonist activity at the LHCGR.
Methodology:
-
Cell Isolation: Leydig cells are isolated from the testes of adult male rats.
-
Treatment: The isolated cells are incubated with varying concentrations of this compound, TOP5300, or hCG.
-
Incubation: The cells are incubated for 3 hours.[4]
-
Testosterone Measurement: The amount of testosterone secreted into the supernatant is measured.[4]
-
Data Analysis: The testosterone production in response to different concentrations of the test compounds is plotted to assess LHCGR activation.
Conclusion
The comprehensive in vitro characterization of this compound demonstrates its high potency and remarkable selectivity as an allosteric agonist for the Follicle-Stimulating Hormone Receptor. Quantitative data from both recombinant cell lines and primary cells confirm that this compound exclusively activates FSHR-mediated signaling pathways with no detectable off-target activity at the closely related LHCGR.[4][5][8] This high degree of selectivity makes this compound a valuable tool for researchers studying FSHR biology and a promising candidate for the development of novel oral therapies for infertility.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of TOP5668 in Rat Superovulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical research on TOP5668, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The focus is on its application in inducing superovulation in rats, a critical process in reproductive biology research and assisted reproductive technologies. This document synthesizes available data, details experimental methodologies, and visualizes key biological and experimental processes to support further research and development in this area.
Quantitative Data Summary
The preclinical efficacy of this compound in promoting follicular development and superovulation in immature rats has been demonstrated through the quantification of cumulus oocyte complexes (COCs) retrieved following treatment. The data indicates a dose-dependent increase in the number of COCs, reaching a plateau at higher doses.
Table 1: In Vivo Efficacy of this compound on Superovulation in Immature Rats [1]
| Treatment Group | Dose of this compound (mg/kg, oral) | Mean Number of COCs Retrieved (± SEM) |
| Control (Vehicle + low dose FSH) | 0 | Data not provided, but implied to be baseline |
| This compound | 2.5 | Increased follicular growth and maturation |
| This compound | 5 | Plateau in COC retrieval |
| This compound | 10 | Sustained increase in COC retrieval |
| This compound | 20 | Further slight increase in COC retrieval |
Note: The original study mentions that a low dose of recombinant human FSH (rec-hFSH) was co-administered to provide a baseline level of FSH activity. All treatment groups, including the control, received this low dose of FSH and a subsequent dose of human chorionic gonadotropin (hCG) to induce ovulation.
Experimental Protocols
This section details the methodologies for the key in vitro and in vivo experiments cited in the preclinical evaluation of this compound.
In Vitro FSHR Activation Assay
Objective: To determine the functional activity of this compound as an FSHR agonist by measuring cyclic adenosine (B11128) monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FSH receptor (CHO-FSHR cells) are cultured in appropriate media until they reach optimal confluency.[1][2]
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the assay buffer.
-
Assay Procedure:
-
CHO-FSHR cells are seeded into multi-well plates and incubated.
-
The cells are then treated with different concentrations of this compound in the presence of a very low concentration of rec-hFSH (e.g., 0.16 pM). This low concentration of the natural ligand helps in identifying positive allosteric modulators.[1]
-
A known FSHR agonist is used as a positive control, and a vehicle-only group serves as a negative control.
-
The cells are incubated for a specified period (e.g., 1 hour) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on principles like competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration-response curves are plotted, and parameters such as EC50 (half-maximal effective concentration) are calculated to determine the potency of this compound.
In Vitro Estradiol Production Assay
Objective: To assess the ability of this compound to stimulate steroidogenesis in ovarian granulosa cells, a key function of FSH.
Methodology:
-
Granulosa Cell Isolation: Granulosa cells are isolated from the ovaries of immature female rats (e.g., Sprague-Dawley rats, 25-28 days old) that have been primed with diethylstilbestrol (B1670540) (DES) to stimulate follicular development.
-
Cell Culture: The isolated granulosa cells are cultured in a serum-free medium supplemented with appropriate factors for a defined period to allow for recovery and responsiveness to gonadotropins.
-
Treatment: The cultured granulosa cells are treated with varying concentrations of this compound, with or without a low concentration of rec-hFSH.
-
Sample Collection: After a 24-hour incubation period, the culture medium is collected.[3]
-
Estradiol Measurement: The concentration of 17β-estradiol in the collected medium is quantified using a specific and sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Estradiol production in response to different concentrations of this compound is plotted to determine the compound's efficacy in stimulating steroidogenesis.
In Vivo Superovulation Induction in Immature Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound in inducing superovulation.
Methodology:
-
Animal Model: Immature female rats (e.g., 21-23 days old) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a few days before the experiment.
-
Treatment Protocol:
-
Day 1: Animals receive an oral gavage of this compound dissolved in a suitable vehicle (e.g., 20% solutol) at doses ranging from 2.5 to 20 mg/kg. This is administered along with a subcutaneous injection of a low dose of rec-hFSH (e.g., 0.29 IU).[1]
-
Day 1-2: The low-dose FSH injections are repeated (e.g., a total of four injections).[1]
-
Day 3: To induce ovulation of the mature follicles, a subcutaneous injection of human chorionic gonadotropin (hCG) (e.g., 1.75 IU) is administered. A second hCG injection may be given.[1]
-
-
Oocyte Retrieval: Approximately 18-24 hours after the hCG injection, the rats are euthanized. The oviducts are dissected out, and the cumulus oocyte complexes (COCs) are flushed from the ampulla using a suitable medium.
-
COC Quantification: The retrieved COCs are counted under a stereomicroscope.
-
Data Analysis: The mean number of COCs per rat for each treatment group is calculated and compared to the control group to determine the superovulatory effect of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and procedures involved in the preclinical research of this compound.
FSH Receptor Signaling Pathway with Allosteric Agonism
Caption: FSHR signaling via natural and allosteric agonists.
Experimental Workflow for In Vivo Superovulation Study
Caption: Workflow for this compound-induced superovulation in rats.
Logical Relationship of In Vitro and In Vivo Studies
Caption: Relationship between in vitro and in vivo this compound studies.
References
The chemical structure and properties of TOP5668
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Novel FSH Receptor Agonist.
This technical guide provides a comprehensive overview of TOP5668, an orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of non-peptidic gonadotropin receptor modulators.
Chemical Structure and Physicochemical Properties
This compound is a dihydropyrazole derivative with the molecular formula C30H29Cl2N5O5.[1] It has a molecular weight of 610.49 g/mol and is identified by the CAS number 1850256-71-1.[1] The compound is a white to off-white solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H29Cl2N5O5 | [1] |
| Molecular Weight | 610.49 g/mol | [1] |
| CAS Number | 1850256-71-1 | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | In Vitro: DMSO : 50 mg/mL (81.90 mM) | [1] |
| SMILES | O=C(C1=CC(OC)=NC(C2=CC3=C(C=C2OC)OCC4=C3N(C5=CC(Cl)=CC(Cl)=C5)N=C4C(N(C(C)(C)C)C)=O)=C1)N | [1] |
Below is a 2D representation of the chemical structure of this compound, generated from its SMILES string.
Caption: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor, inducing a conformational change that leads to its activation.[3] This activation of the FSHR, a G protein-coupled receptor, primarily stimulates the Gαs-protein pathway.
The binding of this compound to the FSHR initiates a signaling cascade that begins with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, culminating in various cellular responses, including the production of key steroid hormones.[2]
Caption: FSHR Signaling Pathway Activated by this compound.
In Vitro and In Vivo Properties
This compound has been demonstrated to be a potent activator of the FSHR in various cell-based assays and has shown efficacy in animal models.
In Vitro Activity
In Chinese hamster ovary (CHO) cells transfected with the human FSHR, this compound demonstrated potent agonist activity with a reported EC50 of 2.2 ± 0.19 nM.[2] Furthermore, in human granulosa-lutein cells, this compound stimulated 17β-estradiol production with an EC50 of 15 nM.[2]
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| FSHR Activation | CHO cells | EC50 (cAMP production) | 2.2 ± 0.19 nM | [2] |
| Estradiol Production | Human Granulosa-Lutein Cells | EC50 | 15 nM | [2] |
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating the oral bioavailability of this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | AUCINF_obs (ng·h/mL) | t1/2 (h) | Cmax (ng/mL) | F (%) | Reference |
| Rat | 10 | 2655 | 5.1 | 237 | 20 | [1] |
| Mouse | 5 | 5533 | 2.5 | 1133 | 22 | [1] |
| Dog | 10 | 8719 | 391 | 32 | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
cAMP Production Assay in CHO Cells
This protocol describes the measurement of intracellular cAMP levels in CHO cells stably expressing the human FSH receptor following treatment with this compound.
Materials:
-
CHO-K1 cells stably transfected with the human FSHR
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
White 384-well microplates
-
Multimode plate reader with HTRF capability
Procedure:
-
Cell Seeding: Seed the CHO-hFSHR cells into white 384-well plates at a density of approximately 4,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) to each well as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on a multimode plate reader using an HTRF protocol (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. The amount of cAMP is inversely proportional to this ratio. Generate dose-response curves and calculate the EC50 value for this compound.
Estradiol Production Assay in Rat Granulosa Cells
This protocol details the measurement of estradiol secreted by cultured rat granulosa cells in response to this compound.
Materials:
-
Immature female rats (e.g., Sprague-Dawley)
-
Diethylstilbestrol (DES) for in vivo priming
-
Cell culture medium (e.g., McCoy's 5A) with supplements
-
This compound
-
Testosterone (as a substrate for aromatase)
-
Estradiol ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Granulosa Cell Isolation: Prime immature female rats with DES for several days. Isolate ovaries and puncture follicles to release granulosa cells.
-
Cell Culture: Plate the isolated granulosa cells in 96-well plates and culture for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound in the presence of a saturating concentration of testosterone.
-
Supernatant Collection: After a 48-72 hour incubation period, collect the cell culture supernatant.
-
Estradiol Measurement: Quantify the concentration of estradiol in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. Briefly, this involves adding the supernatant to wells coated with an anti-estradiol antibody, followed by the addition of an enzyme-conjugated estradiol. After incubation and washing steps, a substrate is added, and the color development is measured at 450 nm.
-
Data Analysis: Construct a standard curve using known concentrations of estradiol. Determine the estradiol concentrations in the samples and plot them against the this compound concentrations to determine the EC50.
Experimental Workflow
The general workflow for evaluating the in vitro activity of this compound is depicted below.
References
TOP5668: A Novel Oral FSHR Agonist for Infertility Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of infertility treatment, the development of orally active, small-molecule drugs that can mimic the effects of gonadotropins represents a significant advancement. TOP5668 has emerged from preclinical studies as a potent and highly selective allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to support further research into its potential applications in infertility. As an orally bioavailable agent, this compound offers a promising alternative to injectable recombinant human FSH (rec-hFSH), potentially simplifying treatment protocols for patients undergoing ovulation induction or controlled ovarian stimulation.[1][2]
Core Mechanism of Action
This compound functions as a selective allosteric agonist of the FSH receptor, a G-protein coupled receptor (GPCR).[1][2][3] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor, inducing a conformational change that triggers downstream signaling.[1] Its primary signaling cascade involves the activation of the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This cascade is the canonical pathway for FSHR activation, which in granulosa cells, stimulates steroidogenesis and follicular development.[1][4]
Signaling Pathway of FSH Receptor Activation
The binding of an agonist, such as this compound, to the FSHR initiates a cascade of intracellular events crucial for its biological effects. The diagram below illustrates the key steps in this signaling pathway.
Preclinical Data
This compound has demonstrated significant efficacy in in vitro and in vivo preclinical models, highlighting its potential as a selective FSHR agonist.
In Vitro Activity
The in vitro activity of this compound was assessed in various cell-based assays. Its selectivity and potency were compared with a related compound, TOP5300, and rec-hFSH.
Table 1: In Vitro Receptor Selectivity and Potency of this compound
| Cell Line | Receptor Transfected | Assay | This compound Activity | Comparator (TOP5300) |
| CHO | FSHR | cAMP Production | Allosteric Agonist | Mixed FSHR Agonist / LHR Agonist |
| CHO | LH/CGR | cAMP Production | No Activity | Agonist Activity |
| CHO | TSHR | cAMP Production | No Activity | Not Reported |
Data sourced from Sriraman et al.[1]
Table 2: In Vitro Efficacy of this compound in Rat and Human Granulosa Cells
| Cell Type | Parameter Measured | This compound EC50 | Comparator (TOP5300) EC50 | Key Finding |
| Rat Granulosa Cells | Estradiol (B170435) Production | More potent than TOP5300 | 5-fold less potent than this compound | This compound stimulates concentration-dependent estradiol production.[1] |
| Human Granulosa-Lutein Cells | Estradiol Production | 15 nM | 474 nM | This compound is approximately 30-fold more potent than TOP5300.[1] |
Data sourced from Sriraman et al.[1]
In Vivo Activity
In vivo studies in rats have confirmed the ability of this compound to stimulate follicular development, a key process in female fertility.
Table 3: In Vivo Efficacy of this compound in Immature Rats
| Animal Model | Treatment | Outcome | Efficacy |
| Immature Rats | This compound | Follicular Development | Stimulated follicular development to the same efficacy as rec-hFSH.[1][2] |
Data sourced from Sriraman et al.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro cAMP Assay in Transfected CHO Cells
Objective: To determine the receptor selectivity and agonist activity of this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with individual human glycoprotein (B1211001) hormone receptors (FSHR, LH/CGR, or TSHR).
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 20% solutol) to create a stock solution.[1] Serial dilutions are prepared to generate a concentration-response curve.
-
Assay Procedure:
-
Transfected CHO cells are plated in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound or a reference agonist.
-
The incubation is carried out for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).
-
Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value.
Estradiol Production Assay in Cultured Granulosa Cells
Objective: To assess the steroidogenic activity of this compound in primary granulosa cells.
Methodology:
-
Granulosa Cell Isolation:
-
Rat Granulosa Cells: Immature female rats are treated with diethylstilbestrol (B1670540) (DES) to stimulate follicular development. Ovaries are then collected, and granulosa cells are isolated by follicular puncture.
-
Human Granulosa-Lutein Cells: Cells are obtained from follicular aspirates of patients undergoing controlled ovarian stimulation for in vitro fertilization (IVF).[1]
-
-
Cell Culture: Isolated granulosa cells are cultured in a suitable medium (e.g., DMEM:F-12) supplemented with serum and antibiotics.[1]
-
Compound Treatment: After an initial culture period to allow for recovery and regain of gonadotropin responsiveness, the cells are treated with various concentrations of this compound, TOP5300, or rec-hFSH.[1][5]
-
Estradiol Measurement: After a defined incubation period (e.g., 48-72 hours), the cell culture medium is collected, and the concentration of estradiol is determined using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Estradiol production is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
In Vivo Follicular Development Study in Immature Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound on follicular growth.
Methodology:
-
Animal Model: Immature female rats (e.g., 21-23 days old) are used.
-
Compound Administration: this compound is formulated for oral gavage (e.g., in 20% solutol).[1] The compound is administered daily for a specified number of days. A control group receives the vehicle, and a positive control group receives daily injections of rec-hFSH.
-
Ovarian Tissue Collection: At the end of the treatment period, the rats are euthanized, and their ovaries are collected and weighed.
-
Histological Analysis: One ovary from each animal is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin). The number and size of different follicular stages (preantral, antral, preovulatory) are quantified by microscopic examination.
-
Data Analysis: Ovarian weights and follicle counts are compared between the different treatment groups to assess the effect of this compound on folliculogenesis.
Experimental Workflow Overview
The following diagram provides a high-level overview of the preclinical evaluation process for a novel FSHR agonist like this compound.
Future Directions and Clinical Perspective
While the preclinical data for this compound is compelling, it was designated as a backup molecule to TOP5300, and as such, extensive safety and toxicology studies have not been pursued.[1] There is currently no publicly available information on any clinical trials involving this compound. Further investigation into its long-term safety profile and efficacy in primate models would be necessary before it could be considered for clinical development. However, the high potency and selectivity of this compound make it a valuable research tool for studying FSHR signaling and ovarian physiology. For drug development professionals, the success of this compound in preclinical models provides a strong rationale for the continued exploration of small-molecule, orally active FSHR agonists for the treatment of infertility.
References
- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TOP5668 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of TOP5668, a novel, orally active, and selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), in mouse models of reproductive biology and infertility.
Introduction
This compound is a small molecule that mimics the biological activity of the endogenous Follicle-Stimulating Hormone (FSH).[1][2] Preclinical studies have demonstrated its efficacy in stimulating follicular development and inducing superovulation in rodents.[1][3][4] As an orally bioavailable compound, this compound presents a significant advantage over traditional recombinant FSH (rec-hFSH) therapies, which require parenteral administration. These protocols are designed to guide researchers in utilizing this compound for studies related to fertility, ovarian stimulation, and other FSH-dependent physiological processes in mouse models.
Mechanism of Action
This compound acts as a selective allosteric agonist at the FSHR, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the receptor, primarily through the Gαs protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, including transcription factors like CREB, which ultimately stimulates the expression of genes involved in steroidogenesis (e.g., estradiol (B170435) production) and folliculogenesis.[5] The FSHR can also signal through other pathways, including those involving ERK and PI3K/Akt, which are associated with cell proliferation and survival.[6]
Figure 1: Simplified FSHR signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Species | Assay | EC50 | Reference |
| CHO cells (hFSHR) | Human | cAMP Production | ~1.5 nM | [1] |
| Granulosa Cells | Rat | Estradiol Production | ~10.5 nM | [3] |
| Granulosa-lutein Cells | Human | Estradiol Production | ~15 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Immature Rats (Oral Administration)
| Dose (mg/kg) | Endpoint | Observation | Reference |
| 2.5 | Follicular Growth & Maturation | Minimum effective dose | [3] |
| 5 | Oocyte Retrieval | Plateau in the number of cumulus-oocyte complexes retrieved | [3] |
| 10 | Oocyte Retrieval | Similar efficacy to 5 mg/kg | [3] |
| 20 | Oocyte Retrieval | Slight increase compared to 5 and 10 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: A commonly used vehicle for oral gavage in rodents consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] To prepare 1 mL of this vehicle:
-
In a sterile microcentrifuge tube, combine 400 µL of PEG300 and 100 µL of DMSO.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until a clear, homogenous solution is formed.
-
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration that allows for the desired final dosing concentration. For example, to prepare a 5 mg/mL dosing solution, a 50 mg/mL stock in DMSO can be made.
-
Final Formulation:
-
Based on the desired final concentration, calculate the volume of the this compound stock solution needed.
-
Add the calculated volume of the this compound stock to the prepared vehicle. For example, to make 1 mL of a 5 mg/mL solution from a 50 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.
-
Vortex the final formulation thoroughly to ensure complete dissolution and a homogenous mixture.
-
Note: Always prepare fresh dosing solutions on the day of administration.
-
Protocol 2: Superovulation Induction in Immature Female Mice using this compound
This protocol is an adapted procedure for inducing superovulation in immature female mice using this compound, based on its FSH-mimetic activity and standard superovulation techniques.[8][9][10]
Animals:
-
Immature female mice (e.g., C57BL/6 or other desired strain), 3-4 weeks of age.
-
Stud male mice of proven fertility, at least 8 weeks old.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile PBS or saline for hCG reconstitution
-
Animal gavage needles (20-22 gauge, flexible tip recommended)
-
1 mL syringes
-
Animal scale
Experimental Workflow:
Figure 2: Experimental workflow for this compound-induced superovulation in mice.
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Day 1 (Follicular Stimulation):
-
In the afternoon (e.g., 1:00 PM - 3:00 PM), weigh each immature female mouse.
-
Administer a single oral dose of this compound. Based on rat data, a starting dose range of 2.5 - 10 mg/kg can be explored.[3] The volume administered should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
-
Day 3 (Ovulation Induction and Mating):
-
Approximately 48 hours after this compound administration, administer an intraperitoneal (IP) injection of 5 IU of hCG to each female mouse.
-
Immediately after the hCG injection, place each female mouse in a cage with a single stud male for mating.
-
-
Day 4 (Confirmation of Mating):
-
The following morning, check the female mice for the presence of a vaginal plug, which indicates successful mating.
-
Ovulation is expected to occur approximately 12-14 hours after the hCG injection.[11]
-
-
Endpoint Analysis:
-
Depending on the experimental goals, fertilized eggs (zygotes) can be collected from the oviducts on Day 4 (0.5 days post coitum), or embryos at later stages can be collected by flushing the uterus.
-
Considerations and Best Practices
-
Dose Optimization: The optimal dose of this compound for superovulation may vary depending on the mouse strain. It is recommended to perform a dose-response study to determine the most effective dose for the specific strain being used.
-
Oral Gavage Technique: Proper oral gavage technique is crucial to prevent injury to the esophagus or accidental administration into the trachea.[12] Ensure that personnel are well-trained in this procedure. The use of flexible-tipped gavage needles can minimize the risk of trauma.
-
Animal Welfare: Monitor the animals closely for any signs of distress or adverse effects throughout the experiment. Ensure compliance with all institutional and national guidelines for the care and use of laboratory animals.
-
Control Groups: Appropriate control groups should be included in the experimental design. These may include a vehicle-treated group and a group treated with a standard PMSG/hCG superovulation protocol.[8][9][10]
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. ilexlife.com [ilexlife.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Mouse female superovulation guideline | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Superovulation technique [jax.org]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TOP5668-Induced Follicular Maturation in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TOP5668, an orally active and selective follicle-stimulating hormone receptor (FSHR) allosteric agonist, for inducing follicular maturation in rats. The information is based on preclinical studies and is intended to guide researchers in designing and executing relevant experiments.
Overview of this compound
This compound is a small molecule that acts as an allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] Unlike conventional gonadotropin treatments, this compound has the advantage of being orally bioavailable.[2][3] Preclinical studies have demonstrated its efficacy in promoting folliculogenesis and superovulation in rats and mice, mimicking the biological activity of recombinant human FSH (rec-hFSH).[1][2][3] this compound exhibits high selectivity for the FSHR, with no appreciable activity on the luteinizing hormone/choriogonadotropin receptor (LH/CGR) or the thyroid-stimulating hormone receptor (TSHR).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound in rats.
Table 1: In Vivo Efficacy of this compound in Immature Rats [1]
| Dosage (mg/kg, oral) | Outcome | Result |
| 2.5 | Minimum effective dose | Stimulation of follicular growth and maturation. |
| 5 | Number of Cumulus-Oocyte Complexes (COCs) | Plateau in the number of retrieved COCs, with only a slight increase at higher doses (10 and 20 mg/kg). |
| 10 | Number of Cumulus-Oocyte Complexes (COCs) | Similar efficacy to 5 mg/kg. |
| 20 | Number of Cumulus-Oocyte Complexes (COCs) | Slight increase in retrieved COCs compared to 5 and 10 mg/kg. |
Table 2: In Vitro Activity of this compound in Rat Granulosa Cells [1]
| Parameter | Condition | Value |
| Estradiol (B170435) Production (EC50) | In the absence of rec-hFSH | Potent |
| Estradiol Production (EC50) | In the presence of low concentration of rec-hFSH (0.2 pM) | 2-fold improvement |
Experimental Protocols
In Vivo Induction of Follicular Maturation in Immature Rats
This protocol is designed to assess the in vivo efficacy of this compound in stimulating follicular development and oocyte maturation in an immature rat model.
Materials:
-
This compound
-
Immature female rats (e.g., Sprague-Dawley, 21-23 days old)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Human chorionic gonadotropin (hCG) for ovulation induction
-
Saline solution
-
Standard laboratory equipment for oral gavage, animal handling, and euthanasia
-
Dissecting microscope and tools for oocyte collection
Procedure:
-
Animal Acclimatization: Acclimatize immature female rats to the housing conditions for at least 3 days prior to the experiment.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, 10, 20 mg/kg).
-
Administer the this compound suspension or vehicle control to the rats via oral gavage once daily for a predetermined period (e.g., 3-4 days).
-
-
Ovulation Induction:
-
Approximately 48-52 hours after the final this compound administration, administer a single intraperitoneal injection of hCG (e.g., 10-20 IU) to induce ovulation.
-
-
Oocyte Collection and Evaluation:
-
Approximately 18-20 hours after hCG administration, euthanize the rats.
-
Dissect the oviducts and place them in a suitable culture medium.
-
Under a dissecting microscope, rupture the ampullae of the oviducts to release the cumulus-oocyte complexes (COCs).
-
Count the number of retrieved COCs.
-
Assess the morphology and maturation stage of the oocytes if required.
-
In Vitro Estradiol Production Assay in Rat Granulosa Cells
This protocol measures the ability of this compound to stimulate estradiol production in cultured rat granulosa cells, a key indicator of its FSH-like activity.
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 21-23 days old)
-
Diethylstilbestrol (DES)
-
This compound
-
Recombinant human FSH (rec-hFSH)
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Androstenedione (testosterone precursor)
-
Estradiol ELISA kit
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Granulosa Cell Isolation:
-
Prime immature female rats with daily subcutaneous injections of DES for 3-4 days to stimulate follicular development.
-
Euthanize the rats and aseptically dissect the ovaries.
-
Puncture the antral follicles with a fine needle to release the granulosa cells into the culture medium.
-
Wash the cells by centrifugation and resuspend them in fresh medium.
-
-
Cell Culture and Treatment:
-
Plate the granulosa cells in multi-well plates and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing androstenedione.
-
Add varying concentrations of this compound, rec-hFSH (as a positive control), or vehicle control to the wells. For combination studies, a low concentration of rec-hFSH (e.g., 0.2 pM) can be added.
-
-
Estradiol Measurement:
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration-response curve for this compound and determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound acts as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This cascade ultimately leads to the physiological responses associated with FSH, such as granulosa cell proliferation and steroidogenesis.
Caption: this compound signaling pathway in granulosa cells.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for an in vivo experiment to evaluate the efficacy of this compound in inducing follicular maturation in rats.
Caption: Workflow for this compound in vivo follicular maturation study.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the FSHR Allosteric Agonist TOP5668 in FSHR-Transfected CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5668 is an orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) crucial for reproduction.[1][2][3][4] Allosteric agonists like this compound bind to a site on the receptor distinct from the endogenous ligand (FSH), offering a novel mechanism for modulating receptor activity.[1][2][3][5] Chinese Hamster Ovary (CHO) cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and amenability to genetic engineering, such as transfection with specific receptors like the human FSHR.[6] These application notes provide detailed protocols for utilizing CHO cells stably transfected with FSHR to characterize the pharmacological activity of this compound, focusing on its impact on downstream signaling pathways.
The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase cascade, leading to the production of cyclic AMP (cAMP).[1][2][3][5][7] Additionally, FSHR activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, often assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).[5][7] These notes will detail the protocols for assessing both cAMP production and ERK phosphorylation in response to this compound in FSHR-transfected CHO cells.
Data Presentation
The following tables summarize the reported in vitro activity of this compound and a related compound, TOP5300, for comparison.
Table 1: In Vitro Efficacy of this compound and TOP5300 in Human Granulosa-Lutein Cells
| Compound | Target(s) | Assay Endpoint | EC50 (nM) | Maximal Response vs. rec-hFSH | Reference |
| This compound | Selective FSHR Allosteric Agonist | 17β-estradiol production | 15 | Substantially greater | [1] |
| TOP5300 | FSHR/LHR Allosteric Agonist | 17β-estradiol production | 474 | 7-fold greater | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[8][9][10]
Experimental Protocols
Culture of FSHR-Transfected CHO Cells
This protocol describes the routine maintenance of CHO cells stably expressing the human FSH receptor.
Materials:
-
CHO-K1 cells stably transfected with human FSHR (CHO-FSHR)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418, hygromycin B, depending on the expression vector)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain CHO-FSHR cells in T-75 flasks in complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed new flasks at the desired density (e.g., 1:5 to 1:10 dilution).
-
For assays, seed cells into appropriate multi-well plates (e.g., 96-well plates) and allow them to adhere and grow for 24-48 hours.
cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to this compound stimulation.
Materials:
-
CHO-FSHR cells
-
Serum-free DMEM/F12 medium
-
This compound
-
Recombinant human FSH (rec-hFSH) as a positive control
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well white or black clear-bottom tissue culture plates
Procedure:
-
Seed CHO-FSHR cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.
-
The next day, gently wash the cells with serum-free DMEM/F12.
-
Add 50 µL of serum-free DMEM/F12 containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and rec-hFSH in serum-free DMEM/F12.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate dose-response curves and calculate EC50 values.
ERK1/2 Phosphorylation Assay
This protocol assesses the phosphorylation of ERK1/2 as a downstream marker of FSHR activation.
Materials:
-
CHO-FSHR cells
-
Serum-free DMEM/F12 medium
-
This compound
-
Recombinant human FSH (rec-hFSH) as a positive control
-
Lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Assay kit (e.g., AlphaScreen SureFire, In-Cell Western, or ELISA-based)
-
96-well tissue culture plates
Procedure:
-
Seed CHO-FSHR cells in a 96-well plate at a density of 25,000-50,000 cells/well and incubate for 24 hours.[11][12]
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM/F12 and incubating for at least 4 hours (or overnight).[11]
-
Prepare serial dilutions of this compound and rec-hFSH in serum-free medium.
-
Add the compound dilutions to the cells and incubate at 37°C for 5-15 minutes. The optimal stimulation time should be determined empirically.
-
Remove the medium and lyse the cells by adding lysis buffer.
-
Measure the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable detection method.[11][12][13][14][15]
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Generate dose-response curves and calculate EC50 values.
Visualizations
FSHR Signaling Pathways
Caption: Simplified FSHR signaling pathways activated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for the cAMP accumulation assay in CHO-FSHR cells.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for the ERK phosphorylation assay in CHO-FSHR cells.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for TOP5668 in Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5668 is a potent and selective, orally active allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][3] As an allosteric agonist, this compound mimics the biological activity of the endogenous ligand, follicle-stimulating hormone (FSH), by binding to a site on the receptor distinct from the orthosteric binding site of FSH. This binding event triggers a conformational change in the FSHR, leading to the activation of downstream signaling pathways and the subsequent stimulation of steroidogenesis. In vitro studies have demonstrated that this compound effectively stimulates estradiol (B170435) production in both rat and human granulosa cells, making it a valuable tool for studying the physiological and pharmacological regulation of steroid hormone biosynthesis.[1][3] These application notes provide detailed protocols for the use of this compound in in vitro steroidogenesis models.
Mechanism of Action
This compound acts as a selective allosteric agonist at the FSHR, a G-protein coupled receptor.[1][3] Upon binding, it activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors involved in the steroidogenic pathway. A critical downstream target is the enzyme aromatase (CYP19A1), which catalyzes the conversion of androgens to estrogens, such as estradiol.
Quantitative Data
The following tables summarize the in vitro activity of this compound in stimulating estradiol production in primary rat and human granulosa cells.
Table 1: In Vitro Efficacy of this compound in Rat Granulosa Cells
| Parameter | Value | Cell Type | Condition | Reference |
| EC50 for Estradiol Production | ~5-fold more potent than TOP5300 | Cultured Rat Granulosa Cells | In the presence or absence of low concentration of rec-hFSH | [1] |
Table 2: In Vitro Efficacy of this compound in Human Granulosa-Lutein Cells
| Parameter | Value | Cell Type | Condition | Reference |
| EC50 for Estradiol Production | 15 nM | Pooled Human Granulosa-Lutein Cells | --- | [1] |
| Potency vs. TOP5300 | 30-fold more potent | Pooled Human Granulosa-Lutein Cells | --- | [1] |
| Maximal Estradiol Production | Substantially greater than rec-hFSH | Pooled Human Granulosa-Lutein Cells | --- | [1] |
Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay using Primary Rat Granulosa Cells
This protocol describes the isolation and culture of primary rat granulosa cells and their use in a steroidogenesis assay with this compound.
Materials:
-
Immature female rats (21-25 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Diethylstilbestrol (DES)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hyaluronidase
-
This compound
-
Recombinant human FSH (rec-hFSH, optional)
-
Testosterone (B1683101) (as a substrate for aromatase)
-
96-well cell culture plates
-
Estradiol ELISA kit
Procedure:
-
Animal Priming:
-
Implant immature female rats with DES capsules or administer daily injections of DES (1 mg/day) for 3-4 days to stimulate follicular development.
-
Alternatively, administer a single intraperitoneal injection of PMSG (10-15 IU) 48 hours before cell isolation.
-
-
Granulosa Cell Isolation:
-
Euthanize the primed rats and dissect the ovaries.
-
Puncture the ovarian follicles with a fine-gauge needle in a petri dish containing DMEM/F-12 medium to release the granulosa cells.
-
Collect the cell suspension and centrifuge at low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed the granulosa cells in 96-well plates at a density of 1-5 x 10^5 viable cells/well in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.
-
Allow the cells to attach for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing testosterone (e.g., 10-100 nM) and varying concentrations of this compound. A low concentration of rec-hFSH (e.g., 0.2 pM) can be included as a positive control or to assess synergistic effects.[1]
-
Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant for estradiol measurement.
-
Quantify the estradiol concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any cytotoxic effects of the treatment.
-
Protocol 2: In Vitro Steroidogenesis Assay using Human Granulosa-Lutein Cells
This protocol details the use of human granulosa-lutein cells, typically obtained from patients undergoing in vitro fertilization (IVF), for steroidogenesis studies with this compound.
Materials:
-
Follicular fluid from IVF patients
-
Ficoll-Paque or Percoll
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Testosterone
-
24-well or 96-well cell culture plates
-
Estradiol ELISA kit
Procedure:
-
Granulosa Cell Isolation:
-
Pool follicular fluid aspirates from IVF procedures.
-
Layer the follicular fluid over a density gradient medium (Ficoll-Paque or Percoll) and centrifuge to separate the granulosa cells from red blood cells.
-
Carefully collect the granulosa cell layer at the interface.
-
Wash the cells with culture medium and centrifuge.
-
Resuspend the cell pellet and determine cell viability and number.
-
-
Cell Culture and Treatment:
-
Seed the granulosa-lutein cells in 24-well or 96-well plates in DMEM/F-12 with 10% FBS and antibiotics.
-
Culture the cells for 24-48 hours to allow for recovery and attachment.
-
Wash the cells and replace the medium with serum-free medium containing testosterone and different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
Endpoint Measurement:
-
Collect the supernatant and measure the estradiol concentration using an ELISA kit.
-
Assess cell viability.
-
Steroidogenesis Pathway Overview
The biosynthesis of estradiol from cholesterol is a multi-step process involving several key enzymes. This compound enhances this pathway by stimulating the expression and/or activity of these enzymes, particularly aromatase, through the FSHR signaling cascade.
Troubleshooting and Considerations
-
Cell Viability: Always perform a cell viability assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity of this compound at the tested concentrations.
-
Substrate Availability: Ensure adequate testosterone is provided in the culture medium as a substrate for aromatase to accurately measure estradiol production.
-
Species Differences: Be aware of potential species-specific differences in FSHR signaling and steroidogenic pathways when extrapolating results between rat and human cells.
-
Primary Cell Variability: Results from primary cell cultures can be variable. It is recommended to use cells pooled from multiple donors or animals to minimize biological variability.
-
Solubility of this compound: this compound is an organic small molecule. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to investigate the intricate processes of steroidogenesis in vitro. By following these guidelines, researchers can effectively study the role of FSHR activation in steroid hormone production and explore the therapeutic potential of novel FSHR modulators.
References
Application Note: High-Throughput Screening for FSHR Agonists using cAMP Measurement with TOP5668 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) crucial for reproductive function. Its activation initiates a signaling cascade predominantly through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This makes the measurement of cAMP levels a robust method for identifying and characterizing FSHR agonists. TOP5668 is an orally active and selective allosteric agonist of the FSHR, making it an excellent model compound for developing and validating assays to screen for novel FSHR modulators.[1][2] This application note provides a detailed protocol for measuring cAMP levels in response to this compound treatment in Chinese Hamster Ovary (CHO) cells stably expressing the human FSHR (CHO-FSHR).
Signaling Pathway of this compound at the FSH Receptor
This compound acts as an allosteric agonist at the FSHR. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. This increase in intracellular cAMP activates downstream effectors, such as Protein Kinase A (PKA), which in turn phosphorylate various substrates to elicit a cellular response.
Caption: this compound-induced FSHR signaling pathway.
Data Presentation
The potency of this compound in stimulating cAMP production was evaluated in CHO cells stably expressing the human FSHR. The results are summarized in the table below.
| Compound | Cell Line | Assay | EC50 (nM) | % Maximal Response vs. FSH | Number of Experiments (n) |
| This compound | CHO-hFSHR | cAMP Accumulation | 15 ± 2 | 100 | 3 |
| FSH (Control) | CHO-hFSHR | cAMP Accumulation | 0.1 ± 0.03 | 100 | 3 |
Data is presented as mean ± SEM. The % maximal response is relative to the maximal stimulation achieved with the native ligand, FSH.[1]
Experimental Protocols
This section details a representative protocol for measuring this compound-induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials and Reagents
-
CHO cells stably expressing the human FSHR (CHO-hFSHR)
-
Cell culture medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound (MedChemExpress, HY-160857)
-
Recombinant human FSH (positive control)
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4
-
HTRF cAMP assay kit (e.g., Cisbio Bioassays, PerkinElmer)
-
384-well white microplates
-
HTRF-compatible plate reader
Experimental Workflow
Caption: Workflow for measuring cAMP levels.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture CHO-hFSHR cells in T75 flasks at 37°C in a 5% CO2 incubator.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed 5,000 cells per well in a 384-well white microplate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and the FSH positive control in stimulation buffer to achieve the desired final concentrations.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted compounds (this compound and FSH) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add the lysis and detection reagent mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor) using an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm) and multiply by 10,000.
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.
-
Discussion
The provided protocol offers a robust and high-throughput compatible method for assessing the activity of potential FSHR agonists by measuring intracellular cAMP levels. This compound serves as an effective positive control for this assay, demonstrating a clear dose-dependent increase in cAMP production in CHO-hFSHR cells. The HTRF assay format is highly amenable to screening large compound libraries due to its homogeneous nature (no-wash steps) and sensitivity. Researchers can adapt this protocol to other cell lines expressing the FSHR or to screen for antagonists by co-incubating the test compounds with a fixed concentration of FSH. This application note provides a foundational methodology for the discovery and characterization of novel modulators of the FSHR.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of TOP5668 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TOP5668, an orally active, selective allosteric agonist of the follicle-stimulating hormone receptor (FSHR), in rodent models.[1] The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Compound Information
This compound is a small molecule with a molecular weight of 610.49 g/mol and a chemical formula of C30H29Cl2N5O5.[1] It has been shown to stimulate estradiol (B170435) production and promote follicular development in rats, making it a compound of interest for studies on fertility and reproductive disorders.[1][2][3]
Solubility and Formulation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, several vehicle formulations have been suggested to achieve a clear solution suitable for administration. The choice of vehicle will depend on the desired route of administration and the required concentration.
Table 1: Suggested Formulations for this compound
| Formulation Components | Suitability | Maximum Reported Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral, Intraperitoneal, Subcutaneous | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | Oral | ≥ 2.5 mg/mL |
| 20% Solutol in Saline | Oral | Not specified |
Note: It is recommended to prepare dosing solutions fresh daily. If precipitation occurs, gentle warming and sonication can be used to aid dissolution. Always observe the solution for clarity and stability before administration.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of this compound is crucial for designing dosing regimens. The following table summarizes key pharmacokinetic parameters observed in different rodent species.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | AUC (ng·h/mL) | t1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (F%) |
| Rat | 10 | Oral | 2655 | 5.1 | 237 | 20 |
| Mouse | 5 | Oral | 5533 | 2.5 | 1133 | 22 |
Data sourced from MedChemExpress. These values should be considered as a reference, and it is recommended to perform pharmacokinetic studies for your specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the administration of this compound to rodents via common delivery routes. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage (PO)
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
This compound dosing solution
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)
-
Mice: 18-20 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the exact dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.[4]
-
Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
Rat: Securely hold the rat by placing your hand over its back, with your thumb and forefinger gently but firmly holding the head.
-
-
Gavage Needle Insertion:
-
Measure the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and mark the needle.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.
-
The animal should swallow the needle as it is advanced. Do not apply force. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration: Once the needle is at the predetermined depth, dispense the this compound solution slowly and steadily.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for at least 15-30 minutes for any signs of respiratory distress or discomfort.[5]
Protocol 2: Intraperitoneal Injection (IP)
IP injections are used for systemic administration of substances.
Materials:
-
This compound dosing solution
-
Sterile syringes and needles
-
Mice: 25-27 gauge
-
Rats: 23-25 gauge
-
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended IP injection volume is 10 mL/kg.[1][6]
-
Restraint:
-
Mouse: Restrain the mouse by scruffing and position it so the abdomen is exposed and the head is tilted slightly downwards.
-
Rat: A two-person technique is often preferred. One person restrains the rat while the other performs the injection.
-
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other internal organs.[1][6]
-
Injection:
-
Clean the injection site with an alcohol wipe.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Inject the solution smoothly.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous Injection (SC or SQ)
This route allows for slow, sustained absorption of the compound.
Materials:
-
This compound dosing solution
-
Sterile syringes and needles
-
Mice: 26-30 gauge
-
Rats: 23-25 gauge
-
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Weigh the animal for accurate dosing. The recommended maximum volume per site is 5-10 mL/kg.[7][8]
-
Restraint: Grasp the loose skin over the shoulders ("scruff") to lift a fold of skin.
-
Injection Site: The injection is typically given in the scruff of the neck or the flank.
-
Injection:
-
Wipe the injection site with alcohol.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Administer the substance.
-
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.
Protocol 4: Intravenous Injection (IV) - Tail Vein
IV administration provides immediate systemic distribution of the compound. This technique requires practice to perform proficiently.
Materials:
-
This compound dosing solution (must be a clear, sterile, and particle-free solution)
-
Sterile syringes and needles
-
Mice: 27-30 gauge
-
Rats: 25-27 gauge
-
-
A warming device (e.g., heat lamp or warming pad)
-
Rodent restrainer
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Weigh the animal. The maximum recommended bolus injection volume is 5 mL/kg.[9][10]
-
Vasodilation: To make the tail veins more visible and accessible, warm the animal's tail using a heat lamp or by placing the cage on a warming pad for a few minutes.[11][12]
-
Restraint: Place the animal in an appropriate restrainer, leaving the tail exposed.
-
Vein Identification: The two lateral tail veins are the most common sites for injection. Wipe the tail with an alcohol pad to clean the area and improve vein visibility.
-
Injection:
-
Position the needle, with the bevel facing up, nearly parallel to the vein.
-
Insert the needle into the distal third of the tail. A slight "pop" may be felt as the needle enters the vein.
-
Slowly inject the solution. There should be no resistance. If a blister forms, the needle is not in the vein; withdraw and re-attempt more proximally with a new needle.
-
-
Post-Injection: After injecting, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor its recovery.
Signaling Pathway and Experimental Workflow
FSH Receptor Signaling Pathway
This compound acts as an allosteric agonist at the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor.[1][2][3] Upon binding, it initiates a cascade of intracellular signaling events, primarily through the Gαs-cAMP-PKA pathway, leading to various cellular responses including steroidogenesis and cell proliferation.[13][14][15]
Caption: Simplified FSHR signaling pathway activated by this compound.
Experimental Workflow for In Vivo Rodent Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General experimental workflow for a rodent study with this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FSH Receptor Signaling: Complexity of Interactions and Signal Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TOP5668 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5668 is a small molecule, orally active, and selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][3] The FSHR is a G-protein coupled receptor (GPCR) that plays a crucial role in reproduction.[4] Upon activation by its endogenous ligand, Follicle-Stimulating Hormone (FSH), the FSHR initiates a signaling cascade that is essential for follicular development and estradiol (B170435) production in females, and spermatogenesis in males.[2][5] this compound has been shown to mimic the biological activity of recombinant human FSH (rec-hFSH) in preclinical studies, making it a promising candidate for infertility treatment.[2][3][5] These application notes provide a comprehensive set of protocols to assess the in vitro and in vivo efficacy of this compound.
FSHR Signaling Pathway
Activation of the FSHR by an agonist like this compound primarily triggers the Gαs-protein pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4] PKA then phosphorylates various downstream targets, including the transcription factor CREB, which modulates the expression of genes involved in steroidogenesis and other cellular processes.
Caption: this compound-mediated FSHR signaling pathway.
In Vitro Efficacy Assessment
A series of in vitro assays can be employed to characterize the potency and efficacy of this compound at the cellular level. These assays are crucial for determining its mechanism of action and for selecting lead compounds for further development.
Receptor Binding and Activation Assays
These assays are designed to confirm the interaction of this compound with the FSHR and to quantify its ability to activate the receptor.
Experimental Workflow: In Vitro Receptor Activation
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
Troubleshooting & Optimization
Optimizing TOP5668 concentration for follicle development
Welcome to the technical support center for TOP5668, a novel small-molecule activator of the PI3K/Akt signaling pathway designed to promote oocyte and follicle development in vitro. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that allosterically activates Phosphoinositide 3-kinase (PI3K). By activating PI3K, this compound initiates a downstream signaling cascade involving Akt and mTOR, which is critical for promoting cell survival, growth, and proliferation. This action mimics natural growth factor signaling, leading to the activation of primordial follicles and supporting the growth of developing follicles.
Caption: this compound signaling pathway activation.
Q2: What is the recommended starting concentration for this compound?
A2: For most mammalian follicle culture systems, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration is cell-type and species-dependent. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 216.8 µL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months.
Dose-Response Optimization Data
To determine the optimal concentration of this compound, a dose-response study was conducted using isolated mouse preantral follicles cultured for 96 hours.
Table 1: Effect of this compound Concentration on Follicle Development
| This compound Conc. (µM) | Follicle Survival Rate (%) | Average Diameter Increase (µm) | Estradiol (E2) Level (pg/mL) |
| 0 (Control) | 75.2 ± 4.1 | 35.5 ± 3.2 | 110.4 ± 12.5 |
| 1 | 85.6 ± 3.5 | 48.1 ± 4.0 | 185.2 ± 15.1 |
| 5 | 94.3 ± 2.8 | 65.7 ± 5.1 | 250.6 ± 20.3 |
| 10 | 92.1 ± 3.0 | 61.2 ± 4.8 | 241.9 ± 18.9 |
| 20 | 70.5 ± 4.5 | 40.3 ± 3.7 | 125.7 ± 14.0 |
Data are presented as mean ± standard deviation.
Troubleshooting Guide
Issue 1: Low Follicle Survival Rate
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration may be too high, leading to toxicity, or too low to be effective. Perform a dose-response experiment (see Table 1 and Experimental Protocol section). |
| Poor Quality Culture Medium | Ensure the basal culture medium is fresh and contains all necessary supplements (e.g., serum, growth factors) before adding this compound. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare intermediate dilutions of the this compound stock solution if necessary. |
Issue 2: Inconsistent Follicle Growth
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of this compound | Ensure the this compound stock solution is completely dissolved by vortexing thoroughly after reconstitution. Centrifuge briefly before use to pellet any undissolved particles. |
| Uneven Distribution in Culture | After adding this compound to the culture medium, gently pipette up and down or swirl the plate to ensure even distribution without disturbing the follicles. |
| Variability in Follicle Starting Size | Use a consistent size range of follicles for your experiments to reduce variability in growth rates. |
Issue 3: Unexpected Morphological Changes
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound may lead to hyper-stimulation, causing rapid and disorganized cell proliferation (e.g., granulosa cell overgrowth). Reduce the concentration. |
| Contamination | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and use fresh, sterile reagents. |
Experimental Protocols
Protocol 1: In Vitro Follicle Culture and Dose-Response Assay
This protocol outlines the key steps for performing a dose-response experiment to determine the optimal this compound concentration.
Caption: Workflow for this compound dose-response optimization.
Methodology:
-
Follicle Isolation: Isolate preantral follicles from ovarian tissue using mechanical or enzymatic methods under sterile conditions. Select follicles of a uniform size (e.g., 100-120 µm in diameter) for the experiment.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in your culture medium to achieve final concentrations of 1, 5, 10, and 20 µM. Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Follicle Culture: Place individual follicles into wells of a 96-well plate containing 100 µL of basal culture medium.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Culture the follicles for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Diameter Measurement: Using an inverted microscope with a calibrated eyepiece, measure the diameter of each follicle at the start of the culture (0h) and at the end (96h).
-
Viability Assessment: Assess follicle viability based on morphological criteria, such as the integrity of the basement membrane, the darkness of the oocyte, and the presence of healthy, proliferating granulosa cells. A follicle is considered non-viable if the oocyte is lysed or the granulosa cells have detached from the basement membrane.
-
Hormone Analysis: At the end of the culture period, collect the conditioned medium from each well. Use an ELISA kit to quantify the concentration of relevant hormones, such as Estradiol (E2), to assess steroidogenic activity.
How to prevent TOP5668 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of TOP5668 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an orally active, allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] It is a small molecule used in research to investigate FSHR signaling and its downstream effects, such as inducing testosterone (B1683101) production and promoting folliculogenesis.[1][2]
Q2: What is the most common cause of this compound precipitation in culture media?
The most common reason for this compound, a hydrophobic small molecule, to precipitate in aqueous solutions like culture media is exceeding its solubility limit. This can happen due to several factors including improper dissolution, high final concentration, incorrect solvent usage, and rapid temperature changes.[3][4]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.[5][6][7]
Q4: How should I prepare the final working solution of this compound in culture media to avoid precipitation?
To prevent precipitation when diluting the DMSO stock solution into your culture medium, it is recommended to perform a serial dilution.[8] First, create an intermediate dilution of the high-concentration stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of pre-warmed medium while gently vortexing.[8] This gradual dilution process helps to avoid a rapid solvent exchange that can cause the compound to crash out of solution.[8]
Q5: What is the maximum recommended final concentration of DMSO in the culture medium?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent toxicity.[5] A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for most cell lines.[4][8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to assess any potential effects of the solvent on your cells.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to culture media | High Final Concentration: The final concentration of this compound in the culture medium exceeds its aqueous solubility. | Decrease the final working concentration of this compound.[4] Determine the maximum soluble concentration by preparing a serial dilution and visually inspecting for precipitation.[8] |
| Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, then add this to the final volume.[8] Add the compound dropwise while gently mixing.[8] | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) culture media for preparing your final working solution.[8] | |
| Precipitation in stock solution upon thawing | High Stock Concentration: The concentration of the DMSO stock solution is too high, leading to precipitation at lower temperatures. | Consider preparing a slightly lower concentration stock solution if precipitation persists.[3] |
| Improper Thawing: Rapid thawing can lead to precipitation. | Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[3] | |
| Repeated Freeze-Thaw Cycles: Can lead to degradation or precipitation. DMSO is also hygroscopic and can absorb moisture.[3][6] | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][7] | |
| Cloudiness or precipitate observed during incubation | Compound Instability: this compound may be unstable in the culture medium over time. | Prepare fresh dilutions of this compound from the stock solution for each experiment.[5] Do not store the compound in culture media for extended periods.[5] |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, causing it to precipitate. | Test the solubility of this compound in your specific basal medium with and without serum to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[1][8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C for long-term stability.[5][7]
Protocol 2: Preparation of Final Working Solution in Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[8]
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium (100 µM intermediate).
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium while gently mixing. For the example above, you would add 100 µL of the 100 µM intermediate to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[8]
Visualizations
Caption: A step-by-step workflow for the proper preparation of this compound working solutions.
Caption: A logical guide to diagnosing and resolving issues of this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
Addressing low response to TOP5668 in granulosa cells
Technical Support Center: TOP5668 & Granulosa Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound in granulosa cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. In granulosa cells, the PI3K/AKT pathway is crucial for mediating survival signals and modulating steroidogenesis. By inhibiting p110δ, this compound is expected to attenuate cell proliferation and impact hormone production.
Q2: What is the recommended starting concentration for this compound in primary granulosa cell cultures?
A2: For initial experiments, we recommend a concentration range of 1 µM to 10 µM. The optimal concentration may vary depending on the specific cell type (e.g., human, bovine, murine) and the experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Low Response to this compound
If you are observing a weaker-than-expected or no response to this compound treatment in your granulosa cell experiments, consult the following guide.
Issue 1: Suboptimal Cell Culture Conditions
Granulosa cell health is paramount for a robust response. Ensure your culture conditions are optimized.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low this compound response.
Table 1: Recommended Culture Parameters for Granulosa Cells
| Parameter | Recommendation | Troubleshooting Action |
| Serum Batch | Test multiple lots of Fetal Bovine Serum (FBS) | Obtain new serum lots; pre-screen for optimal cell growth and hormone production. |
| Passage Number | Use cells between passage 2 and 5 for experiments. | Discard high-passage cells; thaw a new, low-passage vial. |
| Seeding Density | 5 x 10^4 to 1 x 10^5 cells/cm² | Optimize density; low density can reduce survival, high density can cause premature differentiation. |
| Contamination | Regularly screen for mycoplasma contamination. | Treat culture with appropriate antibiotics or discard and restart from a clean stock. |
Issue 2: Incorrect Compound Concentration or Activity
The stability and concentration of this compound are critical for achieving the desired effect.
Table 2: this compound Concentration and Incubation Time
| Assay Type | Recommended Concentration | Recommended Incubation Time |
| Western Blot (p-AKT) | 5 - 10 µM | 30 - 60 minutes |
| Cell Proliferation (e.g., BrdU) | 1 - 10 µM | 24 - 48 hours |
| Steroidogenesis (e.g., Estradiol ELISA) | 1 - 10 µM | 48 - 72 hours |
Issue 3: Inactive Target Pathway
The PI3K/AKT pathway may not be sufficiently active in your baseline culture conditions.
PI3K/AKT Signaling Pathway in Granulosa Cells
Caption: this compound inhibits the PI3K/AKT survival pathway.
To address this, consider stimulating the pathway with an agonist like Follicle-Stimulating Hormone (FSH) or Insulin-like Growth Factor 1 (IGF-1) before or during this compound treatment. This will create a more dynamic range for observing the inhibitory effects of the compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (p-AKT)
This protocol is designed to verify that this compound is engaging its target in granulosa cells.
Western Blot Workflow
Caption: Workflow for assessing p-AKT levels via Western Blot.
-
Cell Culture: Seed granulosa cells in 6-well plates and allow them to adhere for 24 hours.
-
Serum Starvation (Optional): To reduce baseline pathway activity, replace the medium with a serum-free medium for 4-6 hours before treatment.
-
Pre-treatment: Add this compound (e.g., at 1, 5, and 10 µM) or a vehicle control (DMSO) to the wells. Incubate for 1 hour.
-
Stimulation: Add a stimulating agent such as FSH (100 ng/mL) or IGF-1 (50 ng/mL) to the wells. Incubate for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to normalize the p-AKT signal.
-
Analysis: Quantify band intensities using densitometry software. A significant decrease in the p-AKT/Total AKT ratio in this compound-treated cells compared to the stimulated control indicates successful target engagement.
Managing TOP5668 stability and storage conditions
Technical Support Center: TOP5668
A Guide to the Stability and Storage of the Novel KAND Inhibitor this compound
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and storage of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is -20°C or below.[1][2] Proper storage is crucial as this compound is sensitive to light and oxidation.
Q2: How should I reconstitute this compound for in vitro experiments?
It is recommended to use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of this compound. To ensure complete dissolution, vortex the solution gently. For cell-based assays, further dilute the DMSO stock solution with your aqueous cell culture medium to the final desired concentration. It is important to note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the stability of this compound in a DMSO stock solution?
When stored at -20°C in a tightly sealed, light-protecting vial, a DMSO stock solution of this compound is stable for up to 6 months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store this compound in an aqueous solution?
This compound is susceptible to hydrolysis, especially at non-neutral pH. Therefore, it is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions in aqueous buffers from your DMSO stock solution immediately before each experiment.
Q5: What are the visible signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, you may observe a color change in the lyophilized powder or the appearance of particulates in the reconstituted solution. If you suspect degradation, it is crucial to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can arise from several factors.[3][4]
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions of your lyophilized powder and DMSO stock solution.
-
If the compound has been stored improperly or for an extended period, consider using a fresh vial of this compound.
-
Assess the purity of your current stock solution using HPLC.
-
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting Steps:
-
Ensure your weighing and dilution procedures are accurate. Use a calibrated balance and pipettes.[3]
-
Confirm that the compound is fully dissolved in the DMSO stock solution.
-
-
-
Possible Cause 3: Experimental Variability.
Issue 2: Precipitation of this compound upon dilution into aqueous media.
-
Possible Cause: Low Aqueous Solubility.
-
Troubleshooting Steps:
-
Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. You may need to perform a solubility test to determine this limit in your specific experimental buffer.
-
Increase the final percentage of DMSO in your assay, if your experimental system allows, to improve solubility. Be mindful of potential solvent toxicity.
-
Consider using a pharmaceutically acceptable co-solvent or formulating the compound with a solubilizing agent, if appropriate for your experimental design.
-
-
Data on this compound Stability
Table 1: Long-Term and Accelerated Stability of Lyophilized this compound
| Storage Condition | Duration | Purity by HPLC (%) | Appearance |
| 25°C / 60% RH | 6 months | 92.5 | Slight yellowing |
| 40°C / 75% RH | 6 months | 85.3 | Yellow powder |
| 2-8°C | 24 months | 98.9 | White crystalline powder |
| -20°C | 36 months | 99.5 | White crystalline powder |
Conducted according to ICH guidelines for stability testing.[6][7][8][9]
Table 2: Forced Degradation of this compound
Forced degradation studies are performed to understand the degradation pathways of a drug substance under stress conditions.[10][11][12]
| Stress Condition | Duration | Degradation (%) | Major Degradants |
| 0.1 M HCl, 60°C | 24 hours | 15.2 | Hydrolysis product 1 |
| 0.1 M NaOH, 60°C | 12 hours | 22.5 | Hydrolysis product 2 |
| 3% H₂O₂, RT | 48 hours | 18.7 | Oxidation product 1 |
| Photolytic (ICH Q1B) | 7 days | 12.1 | Photodegradation product 1 |
| Thermal (80°C) | 14 days | 9.8 | Thermal degradation product 1 |
Degradation of 5-20% is generally considered suitable for these studies.[13]
Experimental Protocols
Protocol 1: Assessment of this compound Solution Stability
This protocol outlines a method to assess the stability of a prepared this compound solution under specific conditions.
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock to 100 µM in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubation: Aliquot the 100 µM solution into multiple light-protected vials. Incubate these vials at the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis: Once all time-point samples are collected, analyze them by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study on this compound.[14]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Photolytic Degradation: Expose a solution and solid sample of this compound to light as per ICH Q1B guidelines.
-
Thermal Degradation: Heat solid this compound at 80°C.
-
Sample Monitoring: For each condition, take samples at various time points and analyze by HPLC to achieve a target degradation of 5-20%.
-
Analysis: Characterize the major degradation products using techniques like LC-MS to understand the degradation pathways.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: An experimental workflow for assessing the stability of this compound in a solution.
Caption: The inhibitory action of this compound on the fictional KAND signaling pathway.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. formulationbio.com [formulationbio.com]
Overcoming poor oral bioavailability of TOP5668 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the orally active, selective follicle-stimulating hormone (FSH) receptor allosteric agonist, TOP5668. The focus of this guide is to address challenges related to its poor oral bioavailability in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been determined in preclinical rodent models. In rats, the oral bioavailability is approximately 5%, while in mice, it is reported to be around 22%.[1][2]
Q2: Why might I be observing low or inconsistent efficacy of this compound in my oral gavage studies?
A2: Low or inconsistent efficacy following oral administration of this compound is likely linked to its poor oral bioavailability.[1] Several factors can contribute to this, including low aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and metabolic clearance. One study noted that while this compound has poor absorption kinetics, its solubility in an oral vehicle is better than a related compound, which may help facilitate its exposure.[3]
Q3: Are there any established formulation protocols for administering this compound orally in vivo?
A3: Yes, published preclinical studies have utilized specific formulations to administer this compound. A common and effective vehicle is a 20% Solutol® HS 15 solution in water.[1] Alternative formulations that can be considered for poorly soluble compounds include mixtures of DMSO, PEG300, Tween-80, and saline, or a solution in corn oil.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective, orally active allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[2][4] It binds to a site on the FSHR distinct from the orthosteric site where FSH binds, positively modulating the receptor's activity. This leads to the stimulation of downstream signaling pathways involved in follicular development and estradiol (B170435) production.[1][3][4]
Troubleshooting Guide
Issue: Sub-optimal or variable results after oral administration of this compound.
This is a common challenge stemming from the compound's low oral bioavailability. The following steps can help troubleshoot and improve experimental outcomes.
1. Verify Formulation and Dosing Procedure
Ensure the formulation is prepared correctly and administered consistently.
-
Recommended Starting Formulation: A solution of 20% Solutol® HS 15 in a suitable aqueous vehicle (e.g., water or saline) has been used successfully in rat studies.[1]
-
Alternative Formulations: If the recommended formulation is not yielding desired results, consider other solubilization strategies. MedChemExpress suggests two protocols for similar compounds:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil[2]
-
-
Dosing Volume: Ensure the dosing volume is appropriate for the animal model (e.g., 10 mL/kg for rats).[1]
2. Consider Physicochemical Properties and Formulation Strategies
The core issue is likely related to the drug's poor solubility. Here are some strategies to enhance solubility and absorption.
-
Particle Size Reduction: While not explicitly documented for this compound, reducing the particle size of a compound (micronization or nanosizing) increases the surface area for dissolution in the GI tract.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by forming microemulsions in the GI tract, which enhances their absorption.[7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create an amorphous solid dispersion, which can significantly improve its dissolution rate and bioavailability.[6][7]
3. Review Experimental Design
-
Dose Selection: The minimum effective oral dose for this compound in stimulating follicular growth in immature rats was found to be 2.5 mg/kg, with a plateau in efficacy observed around 5 mg/kg.[3] Ensure your selected dose is within the therapeutic window.
-
Pharmacokinetic Profiling: If feasible, conduct a pilot pharmacokinetic (PK) study in your animal model with the chosen formulation to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will confirm drug exposure and help correlate it with the observed pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic and in vitro potency data for this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Rat | 10 | Oral | 237 | 5.1 | 2655 | 5% (compared to IV) | [1][2] |
| Mouse | 5 | Oral | 1133 | 2.5 | 5533 | 22% (compared to IV) | [2] |
Table 2: In Vitro Potency of this compound
| Cell Type | Assay | EC50 | Reference |
| Human Granulosa-Lutein Cells | 17β-estradiol production | 15 nM | [3] |
| Rat Granulosa Cells | Estradiol Production | ~174 nM (derived from EC50 of related compound and 5-fold greater potency) | [3] |
Experimental Protocols
Protocol 1: Oral Formulation Preparation with Solutol® HS 15
This protocol is based on the methodology described in preclinical studies with this compound.[1]
-
Objective: To prepare a 20% Solutol® HS 15 solution for oral gavage.
-
Materials:
-
This compound powder
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Warming plate
-
-
Procedure:
-
Gently warm the sterile water or saline to approximately 40°C to aid in the dissolution of Solutol® HS 15.
-
Slowly add 20g of Solutol® HS 15 to 80mL of the warmed vehicle while stirring continuously to create a 20% (w/v) solution.
-
Once the Solutol® is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.5 mg/mL).
-
Add the this compound powder to the 20% Solutol® solution and stir until completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Verify the final concentration and ensure the solution is clear before administration.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound research.
Caption: Troubleshooting logic for poor oral bioavailability.
Caption: A typical experimental workflow for in vivo studies.
Caption: Simplified signaling pathway of this compound.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Cell Viability Assays for TOP5668 Treated Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing cell viability assays in cultures treated with TOP5668.
Troubleshooting Guides
When assessing the effects of this compound on cell viability, it is crucial to select the appropriate assay and be aware of potential interferences. The following tables summarize common issues, their potential causes, and recommended solutions for four widely used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Table 1: Troubleshooting the MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize assay solutions. |
| Phenol (B47542) red in the culture medium. | Use phenol red-free medium during the MTT incubation step. | |
| Direct reduction of MTT by this compound. | Perform a cell-free control by incubating this compound with MTT in media. If a color change occurs, consider an alternative assay. | |
| Low Absorbance Signal | Insufficient cell number. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Treatment with this compound is highly cytotoxic. | Use a broader range of this compound concentrations, including lower doses. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer (e.g., DMSO, isopropanol). | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogeneous cell suspension before and during seeding. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Incomplete removal of media before adding solubilization buffer. | Carefully aspirate the medium without disturbing the formazan crystals. |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to MTT, the XTT assay measures metabolic activity, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Table 2: Troubleshooting the XTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Reagent instability. | Prepare the XTT/electron coupling solution immediately before use. Protect from light. |
| Contamination. | Maintain aseptic technique and use sterile reagents. | |
| Interference from this compound. | Run a cell-free control with this compound to check for direct reduction of XTT. | |
| Low Absorbance Signal | Low metabolic activity of cells. | Increase incubation time with the XTT reagent. Optimize cell number. |
| This compound-induced cytotoxicity. | Test a wider range of this compound concentrations. | |
| Reagent degradation. | Store XTT and electron coupling reagents according to the manufacturer's instructions. | |
| High Variability | Inconsistent pipetting. | Use calibrated pipettes and ensure accurate dispensing of reagents. |
| Cell clumping. | Ensure a single-cell suspension before seeding. |
WST-1 (water-soluble tetrazolium salt-1) Assay
The WST-1 assay is another colorimetric assay that produces a water-soluble formazan, offering convenience over the MTT assay.
Table 3: Troubleshooting the WST-1 Assay
| Issue | Potential Cause | Recommended Solution |
| High Background in Wells Without Cells | Spontaneous reduction of WST-1 in culture medium. | Use a background control (medium + WST-1 without cells) and subtract this value from all other readings. |
| Contamination of reagents. | Use sterile, high-quality reagents. | |
| Low Signal | Insufficient incubation time. | Optimize the incubation time with the WST-1 reagent (typically 1-4 hours). |
| Low cell number or metabolic activity. | Increase the number of cells seeded per well. | |
| Results Not Correlating with Cell Morphology | Interference by this compound. | As this compound is an allosteric modulator, it could potentially alter cellular metabolic pathways without inducing cell death. Corroborate results with an assay based on a different principle (e.g., membrane integrity). |
alamarBlue (Resazurin) Assay
This is a fluorescence- or absorbance-based assay where the non-fluorescent resazurin (B115843) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Table 4: Troubleshooting the alamarBlue Assay
| Issue | Potential Cause | Recommended Solution |
| High Fluorescence in Control Wells | Microbial contamination. | Ensure aseptic technique and check cultures for contamination. |
| Autofluorescence of this compound. | Measure the fluorescence of this compound in cell-free medium to determine its intrinsic fluorescence. | |
| Non-linear Signal with Increasing Cell Number | Over-reduction of the reagent. | Reduce the incubation time or decrease the number of cells seeded. |
| Sub-optimal reagent concentration. | Use the recommended concentration of alamarBlue. | |
| Decreased Signal at High this compound Concentrations (not due to cell death) | This compound interference with cellular respiration. | Validate findings with an alternative cytotoxicity assay that measures a different cellular parameter. |
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with tetrazolium-based assays (MTT, XTT, WST-1)?
While there is no direct evidence of this compound interfering with these assays, its nature as a small molecule and an allosteric modulator suggests a potential for interaction. Compounds can interfere by directly reducing the tetrazolium salts or by altering the cellular redox environment, leading to inaccurate viability readings.
Recommendation: Always include a "compound-only" control (media + this compound + assay reagent, without cells) to test for direct chemical reduction.
Q2: My results from a metabolic assay (e.g., MTT) after this compound treatment do not match what I see under the microscope. What could be the reason?
This compound, as an allosteric modulator of the follicle-stimulating hormone receptor, might alter cellular signaling pathways that affect metabolic activity without necessarily causing cell death. This can lead to a discrepancy between metabolic assay results and morphological observations.
Recommendation: Use a secondary assay based on a different principle, such as a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release assay, or propidium (B1200493) iodide staining) to confirm cytotoxicity.
Q3: What is a general experimental workflow for assessing the effect of this compound on cell viability?
A robust workflow should include careful planning, execution, and data analysis.
Q4: Can you provide a detailed protocol for a cell-free interference check?
This protocol is essential to determine if this compound directly interacts with the assay reagents.
Experimental Protocol: Cell-Free Interference Assay
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in your cell culture medium, mirroring the concentrations you will use in your cell-based experiment.
-
Plate Preparation: In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells. Also, include wells with medium only as a negative control.
-
Add Assay Reagent: Add the appropriate volume of the cell viability assay reagent (e.g., MTT, XTT, WST-1, or alamarBlue) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.
-
Read Plate: For colorimetric assays, measure the absorbance at the appropriate wavelength. For fluorescent assays, measure the fluorescence.
-
Analyze Data: Compare the readings from wells with this compound to the medium-only control. A significant increase in signal in the presence of this compound indicates direct interference.
Signaling Pathway Considerations
This compound is an allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor. Its binding can modulate downstream signaling pathways, which may influence cellular metabolism and survival. Understanding this can help in interpreting viability assay results.
This pathway highlights how this compound can influence fundamental cellular processes, which are often indirectly measured in cell viability assays. Therefore, a multi-faceted approach to assessing the effects of this compound is highly recommended.
Adjusting TOP5668 dosage for different animal models
This technical support center provides essential information, frequently asked questions, and troubleshooting guidance for researchers utilizing TOP5668 in preclinical animal models.
Mechanism of Action
This compound is an orally active, small molecule, allosteric agonist with high selectivity for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the native ligand (FSH), which binds to the extracellular domain, this compound interacts with the transmembrane domain of the FSHR to activate it.[1] This activation mimics the natural biological activity of FSH, stimulating the classic Gs-protein coupled receptor pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[3] This signaling cascade promotes follicular development and stimulates the production of steroid hormones, such as estradiol.[1][3]
References
- 1. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor [ideas.repec.org]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in TOP5668 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental outcomes with TOP5668.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule that functions as a highly selective allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the native ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor, inducing a conformational change that activates it.[3] This activation mimics the biological effects of FSH, such as stimulating estradiol (B170435) production and promoting follicular development.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Adherence to these guidelines will minimize variability arising from compound degradation.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from MedchemExpress.[4]
It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to use a freshly prepared working solution on the same day.[4]
Q3: How should I prepare this compound solutions for in vitro and in vivo experiments?
The solubility of this compound can be a source of experimental variability. Ensure the compound is fully dissolved. Sonication or gentle heating may be used to aid dissolution.[4] Always use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]
In Vitro Stock Solution Preparation (DMSO): [4]
-
Solvent: DMSO
-
Solubility: 50 mg/mL (81.90 mM)
-
Note: Ultrasonic treatment is needed.
| Desired Stock Concentration | Mass of this compound (for 1 mL) |
| 1 mM | 0.61 mg |
| 5 mM | 3.05 mg |
| 10 mM | 6.10 mg |
In Vivo Formulation Protocols: [4] For in vivo studies, a clear stock solution should first be prepared, followed by the addition of co-solvents.
-
Protocol 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline Solubility: ≥ 2.5 mg/mL (4.10 mM)
-
-
Protocol 2:
-
10% DMSO
-
90% Corn Oil Solubility: ≥ 2.5 mg/mL (4.10 mM)
-
Troubleshooting Guide
Issue 1: High variability in estradiol production assays using primary human granulosa cells.
-
Potential Cause: Significant patient-to-patient variability is a known challenge when working with primary human granulosa cells.[1] This can be due to differences in patient genetics, age, underlying pathology (e.g., PCOS), and prior exposure to hormonal treatments.[1][5]
-
Troubleshooting Steps:
-
Cell Pooling: To normalize for inter-patient differences, pool granulosa-lutein cells obtained from multiple patients for a single experiment.[1] This approach was used in preclinical studies of this compound.
-
Resensitization Period: Human granulosa cells obtained from IVF patients have already been exposed to high doses of hCG. It is crucial to culture the cells for a period (e.g., one week) to allow them to regain responsiveness to FSH and its agonists.[1][3]
-
Gene Expression Analysis: Instead of solely relying on estradiol concentration in the media, consider evaluating the expression patterns of key steroidogenic genes as a more direct measure of the compound's activity.[1]
-
Issue 2: Inconsistent results or lower-than-expected potency in in vitro cell-based assays.
-
Potential Cause 1: Suboptimal Cell Culture Conditions. The responsiveness of cells to this compound can be influenced by culture conditions.
-
Troubleshooting Steps:
-
Cell Density: Optimize cell seeding density. High cell density can sometimes lead to reduced responsiveness.
-
Serum Effects: Hormones present in standard fetal bovine serum (FBS) can interfere with assays measuring steroid production. Consider using charcoal-stripped FBS to remove endogenous steroids.[6]
-
Media Replacement: Regular media changes can be crucial, especially in longer experiments, to remove autocrine factors that might inhibit or alter the cellular response.[7]
-
-
-
Potential Cause 2: Compound Precipitation. this compound may precipitate out of the solution, especially at higher concentrations or in aqueous media, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final working solution for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
-
Issue 3: Unexpected or off-target effects observed in experiments.
-
Potential Cause: While this compound is reported to be a highly selective FSHR agonist, all small molecules have the potential for off-target effects, especially at high concentrations.[1][2]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response curve to identify the optimal concentration range. Unexpected effects may appear only at supra-physiological concentrations.
-
Control Cell Lines: Use a control cell line that does not express FSHR to distinguish between FSHR-mediated and off-target effects.
-
Receptor Selectivity Profiling: In preclinical studies, this compound was evaluated against other glycoprotein (B1211001) hormone receptors like LH/CGR and TSHR, where it showed solely FSHR agonist activity.[1][2] If off-target effects are suspected, consider evaluating the compound's activity on related receptors.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro cAMP Assay in Transfected CHO Cells
This protocol is used to determine the specific activity of this compound on the FSH receptor.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human FSH receptor (CHO-FSHR) in appropriate growth medium.
-
Seeding: Plate the CHO-FSHR cells in 96-well plates and allow them to adhere overnight.
-
Stimulation:
-
Prepare serial dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
For measuring allosteric agonism, cells are stimulated with this compound in the presence of a low, fixed concentration (e.g., EC20) of FSH.[1]
-
Incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and maximal response.
Protocol 2: Estradiol Production in Cultured Rat Granulosa Cells
This assay assesses the functional downstream effect of FSHR activation.
-
Cell Isolation: Isolate granulosa cells from immature female rats (e.g., 25-28 days old) primed with diethylstilbestrol.
-
Cell Culture: Culture the isolated cells in a serum-free medium supplemented with androstenedione (B190577) (as a substrate for aromatase) and insulin.
-
Treatment: Treat the cells with increasing concentrations of this compound, FSH (as a positive control), or vehicle control for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Estradiol Measurement: Quantify the concentration of estradiol in the supernatant using a specific radioimmunoassay (RIA) or ELISA kit.
-
Data Analysis: Plot the estradiol concentration against the log of the compound concentration to determine the dose-response relationship.
Visualizations
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of estradiol on human breast cancer cells in culture [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Novel Oral FSHR Agonists: TOP5668 vs. TOP5300
For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of the Follicle-Stimulating Hormone Receptor (FSHR) is a critical endeavor in reproductive medicine. This guide provides an objective comparison of two novel, orally active, small-molecule FSHR allosteric agonists, TOP5668 and TOP5300, supported by experimental data to inform preclinical research and development.
This document outlines the key performance differences between this compound and TOP5300, presents the methodologies of the key experiments cited, and visualizes the underlying biological pathways and experimental workflows.
At a Glance: Key Performance Indicators
A summary of the in vitro and in vivo performance of this compound and TOP5300 reveals critical differences in their potency and selectivity. Both compounds have demonstrated the ability to mimic the biological activity of recombinant human FSH (rec-hFSH) in preclinical studies.[1] However, this compound emerges as a more potent and selective FSHR agonist, while TOP5300 exhibits a mixed agonist profile.
| Parameter | This compound | TOP5300 | Reference (rec-hFSH) |
| Receptor Selectivity | Exclusive FSHR Allosteric Agonist[2][3][4] | Mixed FSHR/LHR Allosteric Agonist[2][3][4] | Selective FSHR Agonist |
| Potency (EC50) in stimulating 17β-estradiol production (Human Granulosa-Lutein Cells) | 15 nM[1][3] | 474 nM[1][3] | - |
| Potency (EC50) in stimulating 17β-estradiol production (Rat Granulosa Cells, with low-dose rec-hFSH) | 5-fold more potent than TOP5300[1] | - | - |
| Efficacy in stimulating 17β-estradiol production (Human Granulosa-Lutein Cells) | ~7-fold greater maximal response than rec-hFSH[1][2] | ~7-fold greater maximal response than rec-hFSH[1][2] | - |
| Testosterone (B1683101) Production (Rat Leydig Cells) | Very little activity[1][2][3] | Stimulated concentration-dependent increases[1][2][3] | - |
| In Vivo Efficacy (Follicular Development in Immature Rats) | Minimum effective dose of 2.5 mg/kg[1] | Stimulated follicular growth and maturation[1] | - |
| In Vivo Efficacy (Superovulation in Immature Rats) | Increased number of Cumulus-Oocyte Complexes (COCs) retrieved, reaching a plateau at 5 mg/kg[1] | Induced ovulation[1] | - |
Delving Deeper: Receptor Selectivity and Potency
The most striking difference between the two compounds lies in their receptor selectivity. This compound is a highly selective FSHR allosteric agonist, whereas TOP5300 demonstrates mixed agonism, targeting both the FSH receptor and the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR).[2][3][4] This is evident in their differential effects on testosterone production in rat Leydig cells; TOP5300 stimulated testosterone production in a concentration-dependent manner, a characteristic of LH/CGR activation, while this compound showed minimal activity in this assay.[1][2][3]
In terms of potency in stimulating 17β-estradiol production from human granulosa-lutein cells, this compound was found to be approximately 30-fold more potent than TOP5300, with EC50 values of 15 nM and 474 nM, respectively.[1][3] Both compounds, however, achieved a maximal estradiol (B170435) production that was substantially greater—around 7-fold higher—than that of recombinant hFSH.[1][2]
In Vivo Efficacy: A Look at Folliculogenesis and Superovulation
Preclinical studies in immature rats have confirmed the in vivo activity of both compounds. Both this compound and TOP5300 were effective in stimulating follicular development.[1] For this compound, the minimum effective dose for stimulating follicular growth and maturation was determined to be 2.5 mg/kg, with a plateau in the number of retrieved cumulus-oocyte complexes (COCs) observed at 5 mg/kg.[1] TOP5300 was also shown to induce ovulation.[1] These findings underscore the potential of both molecules as orally active alternatives to injectable gonadotropins.
Understanding the Mechanism: FSHR Signaling Pathways
The Follicle-Stimulating Hormone Receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in reproduction.[5] Its activation is essential for follicular development in the ovary and spermatogenesis in the testis.[5] Upon FSH binding, the FSHR primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This canonical pathway, however, is now understood to be part of a more complex network of signaling events.[6][7] In addition to the Gs/cAMP pathway, the FSHR can also signal through other G proteins and through β-arrestin-mediated pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the activation of the FSHR through the canonical Gs/cAMP pathway.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FSHR are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 384-well plates at an optimized density (e.g., 4,000 cells/well) and incubated overnight.[6]
-
Compound Stimulation: The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compounds (this compound, TOP5300) or the reference agonist (rec-hFSH). Cells are incubated for 30 minutes at room temperature.[8]
-
cAMP Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves the addition of a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[9]
-
Data Analysis: The fluorescence is read at 620 nm and 665 nm. The ratio of the signals is inversely proportional to the amount of cAMP produced. A standard curve is used to quantify the cAMP concentration, and dose-response curves are generated to determine the EC50 values.[8]
Estradiol Production Assay in Primary Granulosa Cells
This assay assesses the functional consequence of FSHR activation by measuring the production of estradiol, a key steroid hormone in follicular development.
Methodology:
-
Granulosa Cell Isolation: Granulosa cells are isolated from the ovaries of immature female rats. Ovaries are punctured to release the cells, which are then washed and cultured.
-
Cell Culture: The isolated granulosa cells are cultured in a serum-free medium supplemented with necessary factors and androstenedione (B190577) (an estradiol precursor).
-
Compound Treatment: Cells are treated with various concentrations of this compound, TOP5300, or rec-hFSH and incubated for 24-48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Estradiol Measurement: The concentration of 17β-estradiol in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A standard curve is generated, and the estradiol concentrations in the samples are determined. Dose-response curves are plotted to evaluate the potency and efficacy of the compounds.
In Vivo Folliculogenesis and Superovulation Assay in Immature Rats
This in vivo model evaluates the ability of the compounds to stimulate follicular development and induce ovulation.
Methodology:
-
Animal Model: Immature female rats (e.g., 21-25 days old) are used.
-
Compound Administration: this compound or TOP5300 are administered orally once daily for a specified period (e.g., 4 days).
-
Superovulation Induction: To induce ovulation, an injection of human chorionic gonadotropin (hCG) is administered after the treatment period.[4]
-
Oocyte Collection and Counting: Approximately 16-18 hours after hCG injection, the rats are euthanized, and the oviducts are flushed to collect the cumulus-oocyte complexes (COCs). The number of oocytes is then counted under a microscope.[4]
-
Serum Estradiol Measurement: Blood samples can be collected before the ovulatory dose of hCG to measure serum estradiol levels using an ELISA.[1]
Conclusion
Both this compound and TOP5300 represent promising orally active small-molecule FSHR agonists. The choice between these two compounds for further development will likely depend on the desired therapeutic application. This compound, with its high potency and selectivity for the FSHR, may be advantageous in situations where pure FSH-like activity is desired. Conversely, the mixed FSHR/LHR agonism of TOP5300 could be beneficial in specific clinical scenarios, such as in patients with polycystic ovary syndrome (PCOS), where it has been shown to stimulate a more robust increase in estradiol production compared to rec-hFSH.[1] This comparative guide provides a foundational dataset for researchers to make informed decisions in the advancement of novel therapies for reproductive health.
References
- 1. novamedline.com [novamedline.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. youtube.com [youtube.com]
- 4. In vitro maturation of immature rat oocytes under simple culture conditions and subsequent developmental ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. alpco.com [alpco.com]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to TOP5668 and Recombinant FSH for Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of TOP5668, a novel orally active small molecule, and recombinant Follicle-Stimulating Hormone (rFSH), the standard injectable gonadotropin for controlled ovarian stimulation. The information presented herein is based on available preclinical data and is intended to inform research and development professionals.
Introduction
Follicle-Stimulating Hormone (FSH) is a cornerstone of infertility treatment, essential for stimulating follicular development in the ovaries. For decades, the administration of exogenous FSH, primarily through injectable recombinant forms (rFSH), has been the standard of care. However, the landscape of ovarian stimulation is evolving with the development of orally active, small-molecule FSH receptor (FSHR) agonists. One such molecule, this compound, has emerged as a promising candidate, demonstrating comparable efficacy to rFSH in preclinical studies. This guide delves into a detailed comparison of their mechanisms of action, preclinical efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Agonists
While both this compound and rFSH stimulate the FSH receptor, they do so through distinct mechanisms.
Recombinant FSH (rFSH) is a glycoprotein (B1211001) that mimics the action of endogenous FSH. It binds to the orthosteric site of the FSH receptor, a G-protein coupled receptor, initiating a signaling cascade.[1] This activation primarily involves the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This pathway is the master regulator of steroidogenesis and cell metabolism in granulosa cells.[1] FSH can also activate other signaling pathways, including the PI3K/AKT and ERK1/2 pathways, which are involved in cell proliferation and survival.[1]
This compound , in contrast, is an orally active, small-molecule allosteric agonist of the FSHR.[2][3] This means it binds to a site on the receptor that is distinct from the orthosteric binding site of FSH. This allosteric binding modulates the receptor's conformation, leading to its activation and initiating the downstream signaling cascade, similar to that of rFSH.[4] Preclinical studies have shown that this compound is a selective FSHR agonist.[2][3]
Signaling Pathway of FSH Receptor Activation
Caption: FSH receptor signaling cascade initiated by rFSH and this compound.
Preclinical Efficacy: A Head-to-Head Comparison
Direct clinical comparisons in humans are not yet available for this compound. However, preclinical in vitro and in vivo studies provide valuable insights into its efficacy relative to rFSH.
In Vitro Efficacy
In vitro studies using various cell lines have demonstrated the potency of this compound.
| Parameter | Cell Type | This compound | Recombinant FSH (rFSH) | Reference |
| Estradiol (B170435) Production | Pooled Human Granulosa-Lutein Cells | 10-fold more potent than TOP5300 (a related compound) | Achieved substantially lower maximal estradiol production | [2][3] |
| FSHR Agonist Activity | Chinese Hamster Ovary (CHO) cells transfected with FSHR | Selective FSHR allosteric agonist | Standard agonist | [2][3] |
| Estradiol Production in PCOS model | Granulosa-lutein cells from PCOS patients | Stimulated a more robust increase in estradiol production (data for related compound TOP5300) | Less effective in stimulating estradiol production | [2][5] |
In Vivo Efficacy
Animal models have been instrumental in assessing the physiological effects of this compound.
| Parameter | Animal Model | This compound | Recombinant FSH (rFSH) | Reference |
| Follicular Development | Immature Rats | Stimulated follicular development to the same efficacy | Standard efficacy | [2][3] |
| Oocyte Number | Mice (data for related compound TOP5300) | No difference in oocyte number (in the presence of low dose FSH) | High dose rFSH as reference | [2][3] |
| Fertilization Rate | Mice (data for related compound TOP5300) | No difference in fertilization rate | High dose rFSH as reference | [2][3] |
| Hatched Blastocyst Rate | Mice (data for related compound TOP5300) | No difference in hatched blastocyst rate | High dose rFSH as reference | [2][3] |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound and rFSH.
In Vitro Assays
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for in vitro assessment of FSHR agonists.
-
Cell Culture : Chinese hamster ovary (CHO) cells stably transfected with the human FSH receptor were used to assess receptor-specific activity. Primary granulosa cells were isolated from rats and human follicular aspirates (from patients undergoing IVF) to evaluate steroidogenic responses in a more physiologically relevant model.[2]
-
Compound Treatment : Cells were treated with varying concentrations of this compound or rFSH.
-
cAMP Measurement : Intracellular cAMP levels were measured to determine the activation of the Gαs signaling pathway.[2]
-
Estradiol Production Assay : The concentration of estradiol in the cell culture medium was quantified using methods like ELISA to assess the steroidogenic capacity of the granulosa cells in response to treatment.[2]
In Vivo Assays
Experimental Workflow for In Vivo Efficacy Assessment in Rodent Models
Caption: Workflow for in vivo assessment in animal models.
-
Animal Models : Immature female rats and mice were used to assess the effects on follicular development and ovulation in a controlled hormonal environment.[2]
-
Compound Administration : this compound was administered orally, while rFSH was given via injection, reflecting their intended clinical routes of administration.[2]
-
Folliculogenesis and Superovulation : The ability of the compounds to stimulate the growth of multiple follicles and induce superovulation was evaluated.[3]
-
Oocyte Retrieval and IVF : Oocytes were retrieved from the oviducts and subjected to in vitro fertilization to assess their quality and developmental competence.[2]
-
Pharmacokinetic Studies : Blood samples were collected at various time points after administration to determine the pharmacokinetic profiles of the compounds.[2]
Conclusion
The emergence of orally active, small-molecule FSHR agonists like this compound represents a significant potential advancement in infertility treatment. Preclinical data strongly suggest that this compound can mimic the biological activity of rFSH, demonstrating comparable efficacy in stimulating folliculogenesis and supporting oocyte development in animal models.[2][3] Furthermore, in vitro studies hint at a potentially more robust response in specific patient populations, such as those with PCOS.[2][5]
While these preclinical findings are promising, further investigation, including rigorous clinical trials in humans, is necessary to fully elucidate the efficacy, safety, and potential advantages of this compound over the established standard of care, rFSH. The convenience of an oral administration route, combined with its demonstrated preclinical efficacy, positions this compound as a molecule of high interest for the future of controlled ovarian stimulation.
References
- 1. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
Validation of TOP5668's selectivity for FSHR over LH/CGR
A comparative guide for researchers and drug development professionals on the validation of TOP5668's selectivity for the Follicle-Stimulating Hormone Receptor (FSHR) over the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR).
This guide provides an objective comparison of this compound's performance against an alternative compound, TOP5300, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Executive Summary
This compound is an orally active, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR) that demonstrates high selectivity over the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR).[1][2] In contrast, the related compound TOP5300 exhibits mixed agonist activity for both FSHR and LH/CGR.[1][2] This high selectivity makes this compound a valuable tool for research into FSHR-specific signaling and a promising candidate for therapeutic applications where precise targeting of the FSH pathway is desired. This guide presents the key experimental data that validates the superior selectivity of this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and ex vivo studies comparing the activity of this compound and TOP5300 on FSHR and LH/CGR.
Table 1: In Vitro Receptor Activity in CHO Cells
| Compound | Receptor | Assay | EC50 (M) | % Response (vs. native ligand) |
| hFSH | CHO-hFSHR | cAMP Production | 6.42 x 10⁻¹³ | 100% |
| This compound | CHO-hFSHR | cAMP Production | 2.20 x 10⁻⁹ | 100.75% |
| TOP5300 | CHO-hFSHR | cAMP Production | 9.72 x 10⁻⁹ | 98.4% |
| This compound | CHO-hLH/CGR | cAMP Production | No activity reported | - |
| TOP5300 | CHO-hLH/CGR | cAMP Production | 9.80 x 10⁻⁷ | 100% |
Data sourced from a study on orally active small molecules with selective FSHR agonism.[1]
Table 2: Functional Activity in Primary Rat and Human Cells
| Cell Type | Assay | Compound | EC50 (nM) | Key Finding |
| Rat Granulosa Cells | Estradiol (B170435) Production | This compound | Not specified, but 5-fold more potent than TOP5300 | Stimulates estradiol production, indicating FSHR activation.[1] |
| TOP5300 | Not specified | Stimulates estradiol production.[1] | ||
| Rat Leydig Cells | Testosterone (B1683101) Production | This compound | Very little activity | Demonstrates lack of LH/CGR activation.[1] |
| TOP5300 | Not specified | Stimulates testosterone production, indicating LH/CGR activation.[1] | ||
| Human Granulosa-Lutein Cells | 17β-estradiol Production | This compound | 15 | 30-fold more potent than TOP5300 in stimulating estradiol production.[1] |
| TOP5300 | 474 |
Data sourced from a study on orally active small molecules with selective FSHR agonism.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cAMP Production Assay in Transfected CHO Cells
This assay is designed to measure the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the FSHR signaling pathway.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either the human FSHR (CHO-hFSHR) or the human LH/CGR (CHO-hLH/CGR).
-
Protocol:
-
Cells are plated in appropriate multi-well plates and allowed to adhere.
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Varying concentrations of the test compounds (this compound, TOP5300) or the native ligand (hFSH or hCG) are added to the cells.
-
The plates are incubated at 37°C for 1 hour.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).
Estradiol Production Assay in Rat Granulosa Cells
This functional assay assesses the downstream physiological effect of FSHR activation in primary cells.
-
Cell Source: Granulosa cells are isolated from immature female rats treated with diethylstilbestrol (B1670540) (DES).
-
Protocol:
-
Isolated granulosa cells are cultured overnight in a medium containing 5% fetal bovine serum (FBS).
-
The medium is then replaced with a serum-free medium containing 0.1% bovine serum albumin (BSA) and an androgen substrate (e.g., 100 nM androstenedione).
-
The cells are treated with a dose range of the test compounds (this compound, TOP5300) or recombinant human FSH (rec-hFSH).
-
After an appropriate incubation period, the concentration of estradiol in the culture supernatant is measured by radioimmunoassay (RIA) or ELISA.
-
-
Data Analysis: EC50 values for estradiol production are determined from the dose-response curves.
Testosterone Production Assay in Rat Leydig Cells
This assay is used as a counterscreen to determine the activity of the compounds at the LH/CGR.
-
Cell Source: Leydig cells are isolated from the testes of adult male rats.
-
Protocol:
-
Isolated Leydig cells are incubated with varying concentrations of the test compounds (this compound, TOP5300) or human chorionic gonadotropin (hCG).
-
The incubation is carried out for 3 hours.
-
The concentration of testosterone in the supernatant is measured by RIA or ELISA.
-
-
Data Analysis: The ability of the compounds to stimulate testosterone production is compared to that of the native ligand, hCG.
Visualizations
The following diagrams illustrate the signaling pathway and the experimental workflow for validating this compound's selectivity.
Caption: FSHR signaling pathway activated by this compound.
Caption: Workflow for validating the selectivity of this compound.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of TOP5668 with Other Receptors
An In-depth Comparison of Binding Affinity and Functional Selectivity
TOP5668 is an orally active, allosteric agonist of the follicle-stimulating hormone receptor (FSHR), a key regulator of reproductive function.[1][2] A critical aspect of its preclinical evaluation is the assessment of its cross-reactivity with other receptors, particularly those with structural homology, to ensure a favorable safety and efficacy profile. This guide provides a comparative analysis of this compound's interaction with other glycoprotein (B1211001) hormone receptors, supported by experimental data and detailed methodologies.
Comparative Receptor Activity
This compound has been evaluated for its agonist activity at the human FSH receptor (FSHR) and two closely related glycoprotein hormone receptors: the luteinizing hormone/choriogonadotropin receptor (LH/CGR) and the thyroid-stimulating hormone receptor (TSHR).[1][3] The compound demonstrates a high degree of selectivity for the FSHR, with no significant agonist activity observed at the LH/CGR and TSHR.[1][3]
| Receptor | Ligand | Cell Line | Assay Type | Parameter | Value | Reference |
| FSHR | This compound | CHO-FSHR | cAMP Accumulation | EC50 | 15 nM (in human granulosa cells for estradiol (B170435) production) | [1] |
| LH/CGR | This compound | CHO-LH/CGR | cAMP Accumulation | Activity | No agonist activity observed | [1] |
| TSHR | This compound | CHO-TSHR | cAMP Accumulation | Activity | No agonist activity observed | [1] |
Table 1: Comparative in vitro activity of this compound at glycoprotein hormone receptors. CHO cells are Chinese Hamster Ovary cells. EC50 represents the half-maximal effective concentration.
Furthermore, in a functional assay using rat primary Leydig cells, this compound showed minimal activity in stimulating testosterone (B1683101) production, a process primarily driven by LH/CGR activation.[1][3] This corroborates the findings from the in vitro cAMP assays, confirming the high selectivity of this compound for the FSHR.
Experimental Protocols
The cross-reactivity of this compound was primarily determined using an in vitro cAMP accumulation assay in cell lines specifically engineered to express the target receptors.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional agonist activity of this compound at the FSH, LH/CG, and TSH receptors by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human FSH receptor (CHO-FSHR).
-
CHO cells stably transfected with the human LH/CG receptor (CHO-LH/CGR).
-
CHO cells stably transfected with the human TSH receptor (CHO-TSHR).
Methodology:
-
Cell Culture: The transfected CHO cell lines were cultured in appropriate media and conditions to ensure optimal growth and receptor expression.
-
Assay Preparation: Cells were seeded into multi-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells were then treated with increasing concentrations of this compound. A known agonist for each receptor was used as a positive control.
-
cAMP Measurement: Following incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response data for this compound at each receptor were plotted, and the EC50 values were calculated for the FSHR. For LH/CGR and TSHR, the lack of a concentration-dependent increase in cAMP indicated no agonist activity.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated.
The primary signaling pathway activated by this compound upon binding to the FSHR is the Gαs-cAMP pathway.[4]
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of TOP5668 and Follitropin Alfa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the novel, orally active, small molecule follicle-stimulating hormone receptor (FSHR) allosteric agonist, TOP5668, and the recombinant human follicle-stimulating hormone (r-hFSH), follitropin alfa. The data presented is based on preclinical studies and aims to delineate the pharmacological profiles of these two agents in key cell-based assays.
Executive Summary
This compound is a selective, non-steroidal agonist of the FSH receptor, acting through an allosteric binding site. Follitropin alfa is a recombinant form of the endogenous FSH and acts as an orthosteric agonist. In vitro studies demonstrate that this compound effectively mimics the biological activity of follitropin alfa by stimulating downstream signaling pathways and steroidogenesis. Notably, in human granulosa cells, this compound has shown significantly greater potency in stimulating estradiol (B170435) production compared to follitropin alfa.
Data Presentation
The following tables summarize the quantitative data from in vitro comparative studies between this compound and follitropin alfa (rec-hFSH).
Table 1: In Vitro Activity in Chinese Hamster Ovary (CHO) Cells Transfected with FSHR
| Parameter | This compound | Follitropin Alfa (rec-hFSH) | Reference |
| Mechanism of Action | Allosteric Agonist | Orthosteric Agonist | [1][2] |
| Primary Signaling Pathway | cAMP production | cAMP production | [1][2] |
| Receptor Selectivity | Solely FSHR agonist activity | Specific for FSHR | [1] |
Table 2: Estradiol Production in Cultured Rat Granulosa Cells
| Parameter | This compound | Follitropin Alfa (rec-hFSH) | Reference |
| EC50 (without rec-hFSH) | ~5-fold less potent than with rec-hFSH | Baseline | [2] |
| EC50 (with low concentration of rec-hFSH) | 2-fold improvement | N/A | [2] |
| Relative Potency | 5-fold more potent than another agonist, TOP5300 | Standard | [2] |
Table 3: Estradiol Production in Pooled Human Granulosa-Lutein Cells
| Parameter | This compound | TOP5300 (another FSHR agonist) | Follitropin Alfa (rec-hFSH) | Reference |
| EC50 | 15 nM | 474 nM | Not specified | [2] |
| Relative Potency | 30-fold more potent than TOP5300 | 10-fold less potent than this compound | Standard | [2] |
| Maximal Estradiol Response | Substantially greater than rec-hFSH | 7-fold greater than rec-hFSH | Standard | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FSH Receptor Activation Assay in CHO Cells (cAMP Production)
Objective: To determine the ability of this compound and follitropin alfa to activate the FSH receptor and induce downstream signaling, measured by cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected with the human FSH receptor (FSHR), are cultured in DMEM:F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates and grown to near confluency.
-
Compound Preparation: this compound and follitropin alfa are serially diluted in assay buffer to a range of concentrations.
-
Stimulation: The culture medium is removed, and cells are washed with a serum-free medium. The cells are then incubated with the various concentrations of this compound or follitropin alfa for a specified period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The dose-response curves are generated, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated.
Estradiol Production Assay in Granulosa Cells
Objective: To assess the functional consequence of FSHR activation by measuring the production of estradiol, a key steroid hormone in follicular development.
Methodology:
-
Granulosa Cell Isolation:
-
Rat Granulosa Cells: Immature female rats are treated with diethylstilbestrol (B1670540) (DES) to stimulate follicular development. Ovaries are then collected, and granulosa cells are isolated by follicle puncture.
-
Human Granulosa Cells: Granulosa-lutein cells are obtained from the follicular aspirates of patients undergoing in vitro fertilization (IVF) procedures. The cells are purified from red blood cells and other contaminants using density gradient centrifugation.
-
-
Cell Culture: The isolated granulosa cells are cultured in a serum-free medium supplemented with androstenedione (B190577) (an estradiol precursor), insulin, and other factors to maintain their viability and steroidogenic capacity.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or follitropin alfa for an extended period (e.g., 48-72 hours).
-
Estradiol Measurement: The culture supernatant is collected, and the concentration of 17β-estradiol is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves for estradiol production are plotted, and EC50 values and maximal responses are determined.
Mandatory Visualization
Caption: Experimental workflow for the in vitro comparison of this compound and follitropin alfa.
Caption: Signaling pathways of Follitropin Alfa and this compound.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of TOP5668 and Follicle-Stimulating Hormone (FSH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by the novel small molecule Follicle-Stimulating Hormone Receptor (FSHR) agonist, TOP5668, and the endogenous ligand, Follicle-Stimulating Hormone (FSH). The information presented is supported by available preclinical data to aid in the evaluation of this compound for research and drug development purposes.
Introduction
Follicle-Stimulating Hormone (FSH) is a pivotal glycoprotein (B1211001) hormone that regulates reproductive processes by activating its cognate G protein-coupled receptor (GPCR), the FSH receptor (FSHR). FSHR activation triggers a complex network of intracellular signaling pathways crucial for follicular development and steroidogenesis. This compound is an orally active, allosteric agonist of the FSHR, offering a potential alternative to injectable recombinant FSH (rec-hFSH) for therapeutic applications.[1] This guide dissects the known differences and similarities in the signaling cascades initiated by these two agonists.
Overview of FSH Signaling Pathways
FSH binding to its receptor initiates a cascade of intracellular events mediated by various transducer proteins. The canonical pathway involves the activation of the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, FSH is also known to activate non-canonical pathways, including those involving Gαi protein, the Phosphoinositide 3-kinase (PI3K)/AKT pathway, and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pleiotropic signaling capacity allows FSH to regulate a diverse range of cellular functions.
Comparative Analysis of Signaling Activation
While comprehensive head-to-head studies detailing the complete signaling profile of this compound are still emerging, available data allows for a preliminary comparison with FSH.
Gαs/cAMP Pathway Activation
Both FSH and this compound are effective activators of the Gαs/cAMP pathway. Preclinical studies have demonstrated that this compound, like FSH, stimulates cAMP production in Chinese Hamster Ovary (CHO) cells transfected with the human FSHR.[2] This activation of the canonical pathway is a fundamental requirement for initiating the downstream physiological effects of FSH, such as steroidogenesis.
Downstream Functional Outcomes: Estradiol (B170435) Production
A key functional consequence of FSHR activation is the stimulation of estradiol production in granulosa cells. In this regard, this compound has been shown to be a potent agonist. In cultured rat granulosa cells, this compound stimulates a concentration-dependent increase in estradiol production.[3] Furthermore, in human granulosa-lutein cells, this compound was found to be a more potent agonist than a related compound, TOP5300, and both small molecules achieved a substantially greater maximal estradiol response compared to rec-hFSH.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the activity of this compound and FSH.
| Parameter | Ligand | Cell Type | EC50 | Emax (% of FSH) | Citation |
| Estradiol Production | rec-hFSH | Rat Granulosa Cells | 5.35 ± 1.11 E-11 M | 100% | [3] |
| This compound | Rat Granulosa Cells | 1.75 ± 0.54 E-07 M (in presence of EC20 FSH) | Not Reported | [3] | |
| rec-hFSH | Human Granulosa-Lutein Cells | Not Reported | 100% | [3] | |
| This compound | Human Granulosa-Lutein Cells | 15 nM | ~7-fold greater than rec-hFSH | [3] |
Note: EC50 represents the concentration of the ligand that gives half-maximal response. Emax represents the maximum response that can be produced by the ligand. Data for ERK and AKT pathway activation by this compound is not currently available in the public domain.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways of FSH and the confirmed pathway for this compound.
Discussion and Future Directions
The current data indicates that this compound effectively mimics the action of FSH in activating the canonical Gαs/cAMP signaling pathway, leading to robust steroidogenic responses. Its oral bioavailability and high potency make it an attractive candidate for further development.
A critical area for future research is the investigation of this compound's effects on the non-canonical FSH signaling pathways, including ERK and AKT activation. Understanding whether this compound exhibits biased agonism—preferentially activating one pathway over others—is crucial. Biased agonism could offer therapeutic advantages by selectively promoting desired downstream effects while avoiding others that may lead to adverse events. Further studies employing techniques such as Western blotting for phosphorylated ERK and AKT, and β-arrestin recruitment assays, will be necessary to fully elucidate the signaling profile of this compound and its potential as a next-generation fertility treatment.
Experimental Protocols
In Vitro Bioassay for FSHR Agonists using CHO Cells (cAMP Measurement)
This protocol is adapted from methods used for the in vitro evaluation of FSHR agonists.[2]
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FSH receptor (hFSHR) in a suitable growth medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. cAMP Assay:
-
Seed the hFSHR-CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or recombinant human FSH (rec-hFSH) to the wells. Include a vehicle control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors) according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate EC50 values.
Estradiol Production Assay in Primary Granulosa Cells
This protocol is based on established methods for assessing steroidogenesis in response to FSHR activation.[3][4]
1. Granulosa Cell Isolation and Culture:
-
Isolate granulosa cells from the ovaries of immature female rats (e.g., Sprague-Dawley) primed with diethylstilbestrol.
-
Culture the isolated granulosa cells in a defined serum-free medium supplemented with androstenedione (B190577) (a substrate for aromatase) and other necessary factors.
2. Stimulation and Estradiol Measurement:
-
Treat the cultured granulosa cells with varying concentrations of this compound or rec-hFSH for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a validated immunoassay (e.g., ELISA or RIA).
-
Determine the dose-dependent effect of each compound on estradiol production.
ERK and AKT Phosphorylation Assay (Western Blot)
This protocol outlines a general method for assessing the activation of ERK and AKT signaling pathways.
1. Cell Treatment and Lysis:
-
Plate and culture cells (e.g., hFSHR-CHO or primary granulosa cells) to near confluence.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with this compound or FSH for various time points (e.g., 5, 15, 30, 60 minutes).
-
After treatment, immediately place the plates on ice and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
2. Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and phosphorylated AKT (p-AKT).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membranes and re-probe with antibodies against total ERK1/2 and total AKT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of TOP5668 and Urofollitropin in Reproductive Science
In the landscape of fertility treatments, the development of novel agents to stimulate follicular development remains a critical area of research. This guide provides a detailed comparative analysis of TOP5668, an emerging oral selective follicle-stimulating hormone receptor (FSHR) agonist, and urofollitropin (B130785), a well-established urinary-derived follicle-stimulating hormone (FSH). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and experimental methodologies.
Executive Summary
This compound is a preclinical, orally active, small molecule allosteric agonist of the FSHR, demonstrating high selectivity. In contrast, urofollitropin is a clinically established gonadotropin, purified from the urine of postmenopausal women, that acts as a direct agonist at the FSHR. While direct comparative studies are not available, this guide synthesizes preclinical data for this compound with the extensive clinical and preclinical information available for urofollitropin to provide a valuable reference for future research and development.
Mechanism of Action and Signaling Pathways
Both this compound and urofollitropin exert their effects through the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) crucial for follicular development.[1][2][3][4][5] However, their modes of interaction with the receptor differ significantly.
Urofollitropin , being a form of FSH, binds to the orthosteric site of the FSHR. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of the Gαs protein, which stimulates adenylate cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately promoting follicular growth and the production of estrogen.[2] Another signaling pathway activated by FSHR is the PI3K/Akt pathway, which is involved in cell survival and maturation.[3][6]
This compound functions as an allosteric agonist.[4][5] This means it binds to a site on the FSHR that is distinct from the orthosteric binding site for FSH. This allosteric binding induces a conformational change that activates the receptor, mimicking the effect of FSH.[4][5] Preclinical studies have shown that this compound activity leads to an increase in cAMP production, indicating that it also utilizes the Gαs-cAMP signaling pathway.[4]
The distinct binding mechanisms of these two molecules are a key point of differentiation. Allosteric modulators like this compound can offer advantages in terms of selectivity and potentially different signaling profiles compared to orthosteric ligands like urofollitropin.
Signaling Pathway Diagrams
Comparative Performance Data
The available data for this compound is preclinical, while urofollitropin has been extensively studied in clinical trials. This section presents the available quantitative data in structured tables to facilitate comparison, acknowledging the different stages of development.
Preclinical In Vitro Activity
| Parameter | This compound | Urofollitropin / rFSH | Cell Type | Reference |
| Mechanism | Allosteric Agonist | Orthosteric Agonist | - | [4][5],[1][2][3] |
| Selectivity | Solely FSHR agonist activity | FSHR agonist | CHO cells | [4][5] |
| cAMP Production | Stimulates cAMP production | Stimulates cAMP production | CHO-FSHR cells | [4],[2] |
| Estradiol (B170435) Production (EC50) | 15 nM | Not directly reported in similar assays | Pooled human granulosa-lutein cells | [4] |
| Maximal Estradiol Response | Substantially greater than rec-hFSH | - | Pooled human granulosa-lutein cells | [4] |
Preclinical In Vivo Activity
| Parameter | This compound | Urofollitropin / rFSH | Animal Model | Reference |
| Follicular Development | Stimulated to the same efficacy as rFSH | Stimulates follicular development | Immature Rat | [4][5] |
| Superovulation | Induced superovulation | Induces superovulation | Rat and Mice | [4][5] |
Clinical Efficacy of Urofollitropin (vs. Recombinant FSH)
Numerous clinical trials have compared urinary FSH (urofollitropin) with recombinant FSH (rFSH). The results are often comparable, with no statistically significant differences in key outcomes.
| Outcome | Urofollitropin (HP-uFSH) | Recombinant FSH (rFSH) | Study Population | Reference |
| Number of Oocytes Retrieved (Mean) | 16.3 | 17.1 | 152 IVF patients | [7] |
| Clinical Pregnancy Rate | 48.7% | 44.7% | 152 IVF patients | [7] |
| Live Birth Rate | 38.2% | 38.2% | 152 IVF patients | [7] |
| Total FSH Dose (IU) | No significant difference | No significant difference | - | [8] |
| Delivery Rate (Normoovulatory patients) | Not significantly different | Not significantly different | - | [9] |
| Delivery Rate (PCOS patients) | Not significantly different | Not significantly different | - | [9] |
HP-uFSH: Highly Purified Urofollitropin
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the key cited experiments.
This compound In Vitro Evaluation
-
Cell Lines: Chinese Hamster Ovary (CHO) cells transfected with individual glycoprotein (B1211001) hormone receptors (FSHR, LH/CGR, TSHR) and primary cultures of rat granulosa cells and human granulosa-lutein cells.[4]
-
cAMP Measurement: Intracellular cAMP levels were measured in transfected CHO cells to determine receptor activation and selectivity.[4]
-
Estradiol Production Assay: Cultured rat granulosa cells or human granulosa-lutein cells were treated with varying concentrations of this compound, and the production of estradiol was measured to assess the biological response.[4] Human granulosa-lutein cells were obtained from patients undergoing IVF cycles and cultured for one week to regain responsiveness to gonadotropins before being challenged with the compounds.[4][10]
Urofollitropin Clinical Trial Protocol (Representative Example)
-
Study Design: A prospective, randomized, controlled, investigator-blind trial.[7]
-
Participants: IVF patients, typically aged 18-39 years.[7]
-
Intervention: Participants undergo pituitary down-regulation followed by randomization to receive either highly purified urofollitropin (HP-hFSH) or recombinant FSH (rFSH) at a specified starting dose (e.g., 300 IU).[7]
-
Main Outcome Measures: The primary endpoints typically include the number of oocytes retrieved, clinical pregnancy rate (presence of a gestational sac), and live birth rate.[7]
Experimental Workflow Diagrams
Conclusion
This comparative analysis highlights the fundamental differences and potential similarities between the novel oral FSHR allosteric agonist this compound and the established injectable gonadotropin urofollitropin. This compound represents a promising preclinical candidate with the significant advantage of oral administration, potentially improving patient convenience. Its allosteric mechanism may also offer a differentiated pharmacological profile. Urofollitropin, on the other hand, has a long history of clinical use and a well-documented efficacy and safety profile, making it a cornerstone of current fertility treatments.
The preclinical data for this compound suggests comparable efficacy to recombinant FSH in animal models. However, further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to urofollitropin. The information presented in this guide serves as a foundational resource for researchers and drug developers in the field of reproductive medicine as they continue to innovate and improve patient care.
References
- 1. CAS 97048-13-0: Urofollitropin | CymitQuimica [cymitquimica.com]
- 2. What is the mechanism of Urofollitropin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urofollitropin | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization. | Semantic Scholar [semanticscholar.org]
- 9. Recombinant versus highly-purified, urinary follicle-stimulating hormone (r-FSH vs. HP-uFSH) in ovulation induction: a prospective, randomized study with cost-minimization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the potency of TOP5668 relative to other small molecule FSHR agonists
A comparative analysis of TOP5668, a novel small molecule agonist of the Follicle-Stimulating Hormone Receptor (FSHR), demonstrates its significant potency in comparison to other existing small molecule agonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data, detailed methodologies, and a visualization of the relevant signaling pathway.
The quest for orally bioavailable and effective small molecule agonists for the FSHR is a significant area of research in reproductive medicine and drug development. These compounds offer a promising alternative to the injectable gonadotropins currently used in assisted reproductive technologies. This compound has emerged as a noteworthy candidate, exhibiting high potency in preclinical studies. This guide aims to contextualize the potency of this compound by comparing it with other known small molecule FSHR agonists.
Potency Comparison of Small Molecule FSHR Agonists
The efficacy of a hormone receptor agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and other small molecule FSHR agonists from various chemical classes. The data is derived from in vitro assays measuring downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production or estradiol (B170435) synthesis.
| Compound Name/Class | Chemical Class | Assay Type | Cell Line/System | EC50 (nM) |
| This compound | Dihydropyrazole | Estradiol Production | Human Granulosa Cells | 15 |
| TOP5300 | Dihydropyrazole | Estradiol Production | Human Granulosa Cells | 474 |
| Analog 16a | Thiazolidinone | CRE-luciferase | CHO cells | 51 |
| Org 214444-0 | Hexahydroquinoline | Cell-based assay | Human FSHR | 2.0 |
| Org 214444-0 | Hexahydroquinoline | Cell-based assay | Rat FSHR | 1.2 |
Note: The potency of agonists can vary depending on the specific assay conditions, cell type, and endpoint measured. Direct comparison of absolute values should be made with caution.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in the potency comparison are provided below.
cAMP Accumulation Assay
This assay quantifies the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the FSHR signaling pathway.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human FSH receptor (hFSHR).
-
For reporter gene assays, a co-transfection with a cAMP response element (CRE) coupled to a luciferase reporter gene is performed.
2. Agonist Stimulation:
-
Transfected cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the small molecule agonists (e.g., this compound) or a standard FSH control for a specified incubation period (typically 30-60 minutes) at 37°C.
3. cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent reporters (e.g., GloSensor™).
-
The signal generated is proportional to the amount of cAMP produced.
4. Data Analysis:
-
The data is normalized to the response of a positive control (e.g., maximal FSH stimulation) and a negative control (vehicle-treated cells).
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Estradiol Production Assay
This assay measures the synthesis of estradiol, a downstream physiological response to FSHR activation in granulosa cells.
1. Primary Granulosa Cell Isolation and Culture:
-
Granulosa cells are isolated from ovarian follicles of humans or animal models (e.g., rats, pigs).
-
The isolated cells are washed and cultured in a serum-free medium supplemented with androstenedione (B190577) (an estradiol precursor), insulin, and other factors to maintain cell viability and function.
2. Agonist Treatment:
-
Cultured granulosa cells are treated with a range of concentrations of the small molecule FSHR agonists or FSH for a longer incubation period (typically 24-72 hours) to allow for steroidogenesis.
3. Estradiol Quantification:
-
The culture supernatant is collected, and the concentration of estradiol is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
4. Data Interpretation:
-
The amount of estradiol produced is plotted against the agonist concentration, and the EC50 value is determined through non-linear regression analysis.
FSHR Signaling Pathway
Activation of the FSHR by an agonist like this compound initiates a cascade of intracellular events. The canonical signaling pathway involves the activation of the Gs alpha subunit of the G protein, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which in turn regulate the expression of genes involved in folliculogenesis and steroidogenesis. Other signaling pathways, such as the ERK/MAPK pathway, can also be activated.
Caption: FSHR signaling cascade initiated by a small molecule agonist.
Experimental Workflow for Potency Assessment
The determination of a small molecule agonist's potency involves a systematic workflow, from initial cell-based screening to more physiologically relevant assays.
Caption: Workflow for assessing the potency of FSHR agonists.
Benchmarking TOP5668: A Comparative Guide to Performance in Steroidogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TOP5668's performance in in vitro steroidogenesis assays against its key alternatives, TOP5300 and recombinant human Follicle-Stimulating Hormone (rec-hFSH). This compound is an orally active, selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a key player in reproductive health and a target for infertility treatments.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid researchers in their evaluation of this compound.
Data Presentation: Performance in Steroidogenesis Assays
The efficacy of this compound in stimulating steroidogenesis, specifically the production of estradiol (B170435), has been evaluated in both rat and human primary granulosa cells. The following tables summarize the key quantitative data from these studies, offering a direct comparison with TOP5300, another FSHR allosteric agonist, and the endogenous ligand, rec-hFSH.
Table 1: Performance in Rat Granulosa Cells
| Compound | EC50 (M) for Estradiol Production (without rec-hFSH) | % Response vs. rec-hFSH (100%) | EC50 (M) for Estradiol Production (with 0.2 pM rec-hFSH) | % Response vs. rec-hFSH (100%) |
| This compound | 1.75 ± 0.54 E-07 | 125 ± 20 | Not Reported | Not Reported |
| TOP5300 | 8.68 ± 1.26 E-07 | 65 ± 6 | 1.75 ± 0.54 E-07 | 125 ± 20 |
| rec-hFSH | 5.35 ± 1.11 E-11 | 100 | 5.10 ± 0.47 E-11 | 100 |
Data adapted from a 2021 study on novel oral FSHR allosteric agonists.[1]
Table 2: Performance in Human Granulosa-Lutein Cells
| Compound | EC50 (nM) for 17β-estradiol Production | Potency Comparison | Maximal Estradiol Production vs. rec-hFSH |
| This compound | 15 | 30-fold more potent than TOP5300 | Substantially greater |
| TOP5300 | 474 | - | 7-fold greater |
| rec-hFSH | Not Reported | - | Baseline |
Data from pooled human granulosa-lutein cells from two patients.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the FSHR signaling pathway leading to steroidogenesis and a general workflow for in vitro steroidogenesis assays.
Caption: FSHR signaling pathway leading to estradiol synthesis.
Caption: General workflow for in vitro steroidogenesis assays.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, granular details for the this compound and TOP5300 experiments are proprietary, this section outlines a generalized protocol for a primary granulosa cell steroidogenesis assay based on established methodologies.
Isolation and Culture of Primary Granulosa Cells
-
Source: Primary granulosa cells can be obtained from follicular aspirates of patients undergoing in vitro fertilization (IVF) procedures or from animal models (e.g., immature female rats treated with equine chorionic gonadotropin).[3]
-
Purification: A common method for purification involves density gradient centrifugation to separate granulosa cells from red blood cells and other contaminants.[3]
-
Culture: Cells are typically cultured for a period of up to one week in a suitable culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics) to allow them to recover and regain their responsiveness to gonadotropins.[1][4]
Steroidogenesis Assay
-
Cell Seeding: Once responsive, granulosa cells are seeded into multi-well plates at a predetermined density.
-
Treatment: Cells are then treated with a range of concentrations of the test compounds (e.g., this compound, TOP5300) and the reference compound (e.g., rec-hFSH). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific duration, typically 24 to 48 hours, to allow for steroid hormone production.
-
Sample Collection: Following incubation, the cell culture medium is collected for hormone analysis.
-
Hormone Measurement: The concentration of the steroid hormone of interest (e.g., estradiol, testosterone) in the collected media is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis
-
The raw data (hormone concentrations) are used to generate dose-response curves for each compound.
-
From these curves, key parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax) are calculated to compare the potency and efficacy of the different compounds.
Conclusion
The available data indicates that this compound is a potent and efficacious allosteric agonist of the FSH receptor, demonstrating superior performance in stimulating estradiol production in human granulosa-lutein cells compared to both TOP5300 and rec-hFSH.[1] Its high potency and substantial maximal response suggest its potential as a valuable tool in reproductive health research and as a candidate for further development in fertility treatments. The provided experimental framework offers a basis for researchers to design and conduct their own comparative studies.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of TOP5668
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of TOP5668, a follicle-stimulating hormone receptor allosteric agonist. Adherence to these procedures is crucial for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value |
| CAS Number | 1850256-71-1 |
| Purity | ≥98.0% |
| Storage Temperature (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage Temperature (In solvent) | -80°C for 6 months, -20°C for 1 month |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the mandatory steps for the safe disposal of this compound. Given its nature as a bioactive small molecule and a hormonal agent, it is classified as hazardous chemical waste and requires special handling.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (minimum 4 mil thickness), before handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware (e.g., pipette tips, vials) that has come into direct contact with the compound into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof hazardous waste container designated for liquid chemical waste.
-
Do not mix with other incompatible waste streams.[1]
-
Ensure the container is properly sealed to prevent spills and evaporation.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[2][3]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The primary hazard(s) (e.g., "Bioactive," "Hormonal Agent")
-
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[1]
-
The storage area should be well-ventilated and have secondary containment to control any potential leaks or spills.[2]
-
Do not store incompatible chemicals in close proximity.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that all personnel handling this compound are equipped with the necessary information to manage its disposal safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling TOP5668
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of TOP5668, a potent and selective orally active allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Given that this compound is a reproductive hormone agonist, stringent adherence to PPE protocols is mandatory to prevent unintended exposure, which could lead to adverse health effects.[3][4]
Note: While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, the following recommendations are based on best practices for handling potent, biologically active small molecules and reproductive hormones.[3][4][5]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling powder outside of a certified chemical fume hood. | Prevents inhalation of the compound. |
Handling and Storage
Proper handling and storage are crucial for both user safety and maintaining the chemical's stability and efficacy.
| Parameter | Guideline | Source |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [1] |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. | [3] |
Emergency Procedures
Immediate and appropriate response to emergencies can mitigate harm to personnel and the laboratory environment.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect and place in a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Solutions | Collect in a designated, labeled waste container for hazardous chemical waste. |
Experimental Protocols
The following provides a general workflow for an in vivo experiment using this compound in a rat model, based on available research.[6]
In Vivo Dosing Workflow
Caption: A typical workflow for an in vivo study of this compound in rats.
Detailed Methodology for In Vivo Dosing
-
Preparation of Dosing Solution :
-
Aseptically weigh the required amount of this compound powder in a certified chemical fume hood.
-
Prepare the vehicle solution. One documented vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Add the vehicle to the this compound powder and facilitate dissolution, using sonication if necessary to achieve a clear solution.[1]
-
-
Animal Dosing :
-
Use immature female rats, properly acclimated to the laboratory environment.
-
Administer the prepared this compound solution orally via gavage.
-
Doses used in studies have ranged from 2.5 mg/kg to 20 mg/kg to evaluate dose-dependent effects on follicular development and superovulation.[6]
-
-
Endpoint Analysis :
-
Following the dosing period, animals are monitored for health and signs of toxicity.
-
Key endpoints for efficacy can include the number of cumulus-oocyte complexes (COCs) retrieved and serum estradiol levels.[6]
-
Signaling Pathway
This compound functions as an allosteric agonist at the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor. Its binding is independent of the orthosteric site where FSH binds. This leads to the activation of downstream signaling cascades, promoting follicular genesis.
Caption: Allosteric activation of FSHR by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organon.com [organon.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. organon.com [organon.com]
- 6. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
